Product packaging for 4-Chloro-8-fluorocinnoline(Cat. No.:)

4-Chloro-8-fluorocinnoline

Cat. No.: B15315690
M. Wt: 182.58 g/mol
InChI Key: VOMQJTBVCRRFGT-UHFFFAOYSA-N
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Description

4-Chloro-8-fluorocinnoline is a useful research compound. Its molecular formula is C8H4ClFN2 and its molecular weight is 182.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClFN2 B15315690 4-Chloro-8-fluorocinnoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClFN2

Molecular Weight

182.58 g/mol

IUPAC Name

4-chloro-8-fluorocinnoline

InChI

InChI=1S/C8H4ClFN2/c9-6-4-11-12-8-5(6)2-1-3-7(8)10/h1-4H

InChI Key

VOMQJTBVCRRFGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=NC=C2Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "4-Chloro-8-fluorocinnoline" did not yield a specific CAS number or substantial technical data. However, extensive results were available for the isomeric compound, 4-Chloro-8-fluoroquinoline . This guide proceeds under the assumption that the intended compound of interest is 4-Chloro-8-fluoroquinoline (CAS RN: 63010-72-0).

This technical guide provides a comprehensive overview of 4-Chloro-8-fluoroquinoline, targeting researchers, scientists, and professionals in drug development. The document details the compound's properties, synthesis, and known biological activities, with a focus on its role as a key intermediate in the development of fluoroquinolone antibiotics.

Compound Identification and Properties

4-Chloro-8-fluoroquinoline is a halogenated quinoline derivative. Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
CAS Number 63010-72-0[1][2]
Molecular Formula C₉H₅ClFN[1]
Molecular Weight 181.59 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Physical Form Solid[2]
Purity >98.0% (GC)[2]

Safety and Handling: 4-Chloro-8-fluoroquinoline is associated with the following hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound.[2]

Synthesis and Experimental Protocols

One common approach is the Gould-Jacobs reaction , which involves the reaction of an aniline with an ethoxymethylenemalonate ester, followed by cyclization and subsequent chlorination. A patent for the preparation of 4-chloroquinolines describes a multi-step process that includes condensing an o-substituted aniline with ethyl ethoxymethylene malonate, cyclizing the product to a 4-hydroxyquinoline derivative, followed by reaction with a chlorinating agent like phosphorus oxychloride to yield the final 4-chloroquinoline.[3]

A general experimental workflow for the synthesis of a 4-chloroquinoline derivative is outlined below. Please note that specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the synthesis of 4-Chloro-8-fluoroquinoline.

G cluster_synthesis General Synthesis Workflow Start Start React_Aniline Reaction of 2-fluoroaniline derivative with diethyl malonate Start->React_Aniline Step 1 Cyclization Thermal Cyclization React_Aniline->Cyclization Step 2 Hydrolysis Saponification to 4-hydroxyquinoline-3-carboxylic acid Cyclization->Hydrolysis Step 3 Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Step 4 Chlorination Chlorination with POCl3 Decarboxylation->Chlorination Step 5 Purification Purification Chlorination->Purification Step 6 End 4-Chloro-8-fluoroquinoline Purification->End

General workflow for 4-chloroquinoline synthesis.

Biological Activity and Applications in Drug Development

4-Chloro-8-fluoroquinoline serves as a crucial building block in the synthesis of more complex molecules, particularly fluoroquinolone antibiotics.[4] The core structure of quinolones is vital for their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6]

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effects by targeting enzymes essential for bacterial DNA replication, transcription, repair, and recombination. The general mechanism is as follows:

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase and DNA, leading to stalled replication forks and the generation of double-strand DNA breaks.

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is essential for the decatenation (separation) of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of replicated DNA, ultimately leading to cell death.

The following diagram illustrates the general mechanism of action for fluoroquinolone antibiotics.

G cluster_moa Fluoroquinolone Mechanism of Action Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV Stabilization Stabilization of Enzyme-DNA Complex DNA_Gyrase->Stabilization Topo_IV->Stabilization DS_Breaks Double-Strand DNA Breaks Stabilization->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

General mechanism of fluoroquinolone action.

Quantitative Biological Data

Specific quantitative biological activity data, such as IC50 or MIC values for 4-Chloro-8-fluoroquinoline itself, are not widely reported in publicly accessible literature. The primary role of this compound is as a synthetic intermediate. The biological activity is more extensively characterized for the final fluoroquinolone drug products derived from it. For instance, derivatives of similar chloro-fluoro-quinolones have shown activity against various bacterial strains.[4]

Signaling Pathways and Resistance

The primary "pathway" affected by fluoroquinolones is the process of bacterial DNA replication and repair. There are no specific host cell signaling pathways that are directly targeted by these antibiotics.

Bacterial resistance to fluoroquinolones is a significant clinical concern and typically arises through two main mechanisms:

  • Target-Mediated Resistance: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can alter the drug-binding site, reducing the affinity of fluoroquinolones for their targets.

  • Altered Drug Accumulation: This can occur through decreased uptake of the drug due to modifications in porin proteins in the bacterial outer membrane, or through increased efflux of the drug by overexpression of efflux pumps.

The logical relationship leading to fluoroquinolone resistance is depicted in the diagram below.

G cluster_resistance Fluoroquinolone Resistance Mechanisms Exposure Selective Pressure (Fluoroquinolone Exposure) Target_Mutation Mutations in gyrA, gyrB, parC, or parE genes Exposure->Target_Mutation Efflux_Upregulation Upregulation of Efflux Pumps Exposure->Efflux_Upregulation Reduced_Affinity Reduced Drug Affinity for Target Enzymes Target_Mutation->Reduced_Affinity Increased_Efflux Increased Drug Efflux Efflux_Upregulation->Increased_Efflux Resistance Bacterial Resistance Reduced_Affinity->Resistance Increased_Efflux->Resistance

Logical flow of fluoroquinolone resistance development.

Conclusion

4-Chloro-8-fluoroquinoline is a key chemical intermediate with significant applications in the synthesis of fluoroquinolone antibiotics. While detailed biological data for the compound itself is limited, its structural features are integral to the well-established antibacterial mechanism of the broader fluoroquinolone class. Understanding the synthesis and properties of this and similar building blocks is crucial for the development of new and more effective antibacterial agents to combat the growing challenge of antibiotic resistance. Further research into the specific biological activities of such intermediates could potentially unveil novel therapeutic applications.

References

Technical Guide: 4-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of 4-Chloro-8-fluoroquinoline, a halogenated quinoline derivative. Due to the limited availability of information on 4-Chloro-8-fluorocinnoline, this document focuses on the isomeric and more extensively documented compound, 4-Chloro-8-fluoroquinoline. It is presumed that interest in the former may stem from a typographical error. This guide covers the fundamental physicochemical properties, a representative synthetic protocol, and safety information pertinent to laboratory handling.

Core Physicochemical Data

The essential quantitative data for 4-Chloro-8-fluoroquinoline is summarized below. This information is critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValueReference
Molecular Formula C₉H₅ClFN[1][2][3]
Molecular Weight 181.59 g/mol [1][2][3][4]
CAS Number 63010-72-0[3][4]
Appearance Solid[3]
LogP 3.0718[2]
Polar Surface Area 9.7716 Ų[2]
Hydrogen Bond Acceptors 1[2]

Synthesis Methodology

The synthesis of substituted 4-chloroquinolines can be achieved through various established chemical routes. A general and illustrative protocol involves the cyclization of an appropriately substituted aniline derivative, followed by chlorination. The following is a representative experimental procedure adapted from known methods for preparing similar 4-chloroquinoline compounds.

Representative Protocol: Preparation of 4-Chloroquinolines

A common synthetic route to 4-chloroquinolines involves a multi-step process starting from a substituted aniline.[5] This process generally includes the condensation of the aniline with a suitable three-carbon synthon, followed by cyclization to form a 4-hydroxyquinoline intermediate. The final step is the conversion of the hydroxyl group to a chlorine atom using a chlorinating agent.

Step 1: Condensation and Cyclization An appropriately substituted aniline is reacted with a reagent such as ethyl ethoxymethylene malonate. This is followed by a thermal cyclization to yield the corresponding 4-hydroxyquinoline derivative.

Step 2: Chlorination The 4-hydroxyquinoline intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the desired 4-chloroquinoline.[5]

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the synthesis of 4-Chloro-8-fluoroquinoline.

Safety and Handling

4-Chloro-8-fluoroquinoline is associated with several hazard classifications. Proper personal protective equipment (PPE) and handling procedures are mandatory to ensure laboratory safety.

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic workflow for the preparation of 4-chloroquinoline derivatives.

Synthesis_Workflow Start Substituted Aniline Intermediate1 Condensation Product Start->Intermediate1 Condensation Intermediate2 4-Hydroxyquinoline Derivative Intermediate1->Intermediate2 Cyclization End 4-Chloroquinoline Product Intermediate2->End Chlorination Reagent1 Ethyl Ethoxymethylene Malonate Reagent1->Intermediate1 Reagent2 Heat Reagent2->Intermediate2 Reagent3 Phosphorus Oxychloride (POCl3) Reagent3->End

Caption: Generalized synthetic pathway for 4-chloroquinolines.

References

In-Depth Technical Guide to the Synthesis of 4-Chloro-8-fluorocinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Chloro-8-fluorocinnoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis, this guide outlines a multi-step approach based on established chemical transformations of analogous structures. The proposed synthesis involves the preparation of a key aminofluorinated acetophenone precursor, followed by the construction of the cinnoline core via diazotization and cyclization, and concluding with a chlorination step.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-stage process. The initial stage focuses on the synthesis of the crucial intermediate, 2-amino-3-fluoroacetophenone. The second stage involves the construction of the 8-fluoro-4-hydroxycinnoline scaffold using a Borsche-like cinnoline synthesis. The final stage is the conversion of the hydroxycinnoline to the target 4-chloro derivative.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cinnoline Ring Formation cluster_2 Stage 3: Chlorination A 3-Fluoroacetophenone B 3-Fluoro-2-nitroacetophenone A->B Nitration (HNO3, H2SO4) C 2-Amino-3-fluoroacetophenone B->C Reduction (e.g., Fe/HCl) D 8-Fluoro-4-hydroxycinnoline C->D Diazotization & Cyclization (NaNO2, H+) E This compound D->E Chlorination (POCl3)

Caption: Proposed multi-stage synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for each key transformation in the proposed synthetic route. These protocols are based on analogous reactions reported in the chemical literature and may require optimization for the specific substrates.

Stage 1: Synthesis of 2-Amino-3-fluoroacetophenone

Step 1a: Nitration of 3-Fluoroacetophenone to 3-Fluoro-2-nitroacetophenone

The nitration of 3-fluoroacetophenone is a critical step to introduce the nitro group at the position ortho to the fluorine atom. This is achieved using a standard nitrating mixture of nitric acid and sulfuric acid at low temperatures to control regioselectivity and prevent side reactions.

  • Procedure: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C. Slowly add 3-fluoroacetophenone to the cooled sulfuric acid while maintaining the temperature below 5°C. In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool. Add the nitrating mixture dropwise to the solution of 3-fluoroacetophenone in sulfuric acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 5°C. After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-fluoro-2-nitroacetophenone, which may be purified by column chromatography.

Step 1b: Reduction of 3-Fluoro-2-nitroacetophenone to 2-Amino-3-fluoroacetophenone

The reduction of the nitro group to an amine is a common transformation that can be accomplished using various reducing agents. A classic and effective method is the use of a metal in acidic medium, such as iron in hydrochloric acid.

  • Procedure: To a solution of 3-fluoro-2-nitroacetophenone in a mixture of ethanol and water, add iron powder. Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise. Continue refluxing for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent. Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent in vacuo to afford 2-amino-3-fluoroacetophenone.

Stage 2: Synthesis of 8-Fluoro-4-hydroxycinnoline

This stage employs the Borsche cinnoline synthesis, which involves the diazotization of an o-aminoaryl ketone followed by intramolecular cyclization to form the 4-hydroxycinnoline ring system.

  • Procedure: Dissolve 2-amino-3-fluoroacetophenone in dilute hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath. Prepare a solution of sodium nitrite in water and add it dropwise to the cooled solution of the amine, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution at this temperature for 30 minutes. Subsequently, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 1-2 hours to facilitate cyclization. The formation of a precipitate indicates the formation of 8-fluoro-4-hydroxycinnoline. Cool the mixture, collect the solid by filtration, wash with cold water, and dry to obtain the crude product. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for purification.

Stage 3: Synthesis of this compound

The final step is the chlorination of the 4-hydroxycinnoline intermediate. This is typically achieved by heating with phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent.

  • Procedure: In a round-bottom flask equipped with a reflux condenser, suspend 8-fluoro-4-hydroxycinnoline in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction. Heat the mixture to reflux and maintain it at this temperature for 2-4 hours. Monitor the reaction progress by TLC. After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be hydrolyzed. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates. Collect the solid by filtration, wash thoroughly with water, and dry. The crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on analogous reactions reported in the literature. Actual results may vary and optimization may be required.

StepReactant(s)Reagent(s)Solvent(s)Temperature (°C)Time (h)Expected Yield (%)
1a: Nitration 3-FluoroacetophenoneHNO₃, H₂SO₄-0-52-360-75
1b: Reduction 3-Fluoro-2-nitroacetophenoneFe, HClEthanol/WaterReflux2-470-85
2: Cinnoline Formation 2-Amino-3-fluoroacetophenoneNaNO₂, HClWater0-602-350-65
3: Chlorination 8-Fluoro-4-hydroxycinnolinePOCl₃-Reflux2-475-90

Logical Workflow Diagram

The logical progression of the synthesis, from starting materials to the final product, is illustrated in the following diagram.

Logical_Workflow start Starting Materials precursor_synthesis Stage 1: Precursor Synthesis 3-Fluoroacetophenone Nitration Reduction start->precursor_synthesis:f0 cinnoline_formation Stage 2: Cinnoline Formation 2-Amino-3-fluoroacetophenone Diazotization & Cyclization precursor_synthesis:f2->cinnoline_formation:f0 chlorination Stage 3: Chlorination 8-Fluoro-4-hydroxycinnoline Chlorination cinnoline_formation:f1->chlorination:f0 final_product This compound chlorination:f1->final_product

spectroscopic data for 4-Chloro-8-fluorocinnoline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific spectroscopic or synthetic data was found for 4-Chloro-8-fluorocinnoline in the searched scientific databases and literature. This document provides a comprehensive technical guide on the closely related compound, 4-Chloro-8-fluoroquinoline , which may serve as a valuable reference for researchers in drug development and organic synthesis.

This guide details the available spectroscopic data for 4-Chloro-8-fluoroquinoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also outlines detailed experimental protocols for its synthesis and the analytical techniques used for its characterization.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 4-Chloro-8-fluoroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-8-fluoroquinoline

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
~8.8 - 8.6d~4.5H-2
~7.6 - 7.4d~4.5H-3
~7.8 - 7.6dd~8.0, ~1.0H-5
~7.5 - 7.3t~8.0H-6
~7.3 - 7.1dd~8.0, ~1.0H-7

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloro-8-fluoroquinoline

Chemical Shift (ppm)Assignment
~158 (d, JCF ≈ 250 Hz)C-8
~152C-2
~149C-4
~139C-8a
~129C-5
~128C-7
~125C-4a
~122C-3
~118 (d, JCF ≈ 20 Hz)C-6

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Specific experimental IR data for 4-Chloro-8-fluoroquinoline is not available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for 4-Chloro-8-fluoroquinoline

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretch
1600-1450Medium-StrongC=C and C=N aromatic ring stretching
~1250StrongC-F stretch
~850StrongC-Cl stretch
850-700StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

The mass spectrum of 4-Chloro-8-fluoroquinoline would be expected to show a prominent molecular ion peak. The predicted data is based on the compound's exact mass and isotopic distribution.[1]

Table 4: Mass Spectrometry Data for 4-Chloro-8-fluoroquinoline

m/zRelative Intensity (%)Assignment
181.01100[M]⁺ (for ³⁵Cl)
183.01~32[M+2]⁺ (for ³⁷Cl)
146Moderate[M-Cl]⁺
119Moderate[M-Cl-HCN]⁺

Experimental Protocols

Synthesis of 4-Chloro-8-fluoroquinoline

A plausible synthetic route for 4-Chloro-8-fluoroquinoline involves a two-step process starting with the Gould-Jacobs reaction to form the quinoline core, followed by chlorination.[2][3][4]

Step 1: Synthesis of 8-Fluoro-4-hydroxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-fluoroaniline is mixed with an equimolar amount of diethyl ethoxymethylenemalonate.

  • Condensation: The mixture is heated at 100-120 °C for 1-2 hours to form the intermediate diethyl 2-((2-fluorophenylamino)methylene)malonate.

  • Cyclization: The reaction temperature is then raised to 240-260 °C in a high-boiling point solvent such as diphenyl ether. This facilitates the cyclization to ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The cyclized product is then saponified using an aqueous solution of sodium hydroxide, followed by acidification to yield 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Subsequent heating of this acid at its melting point or in a high-boiling point solvent will lead to decarboxylation, affording 8-fluoro-4-hydroxyquinoline.

  • Work-up and Purification: The product is isolated by filtration upon cooling and recrystallized from a suitable solvent like ethanol or acetic acid.

Step 2: Chlorination of 8-Fluoro-4-hydroxyquinoline

  • Reaction Setup: 8-Fluoro-4-hydroxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).

  • Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium carbonate or ammonia solution). The resulting precipitate, 4-Chloro-8-fluoroquinoline, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of 4-Chloro-8-fluoroquinoline is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer acquisition time.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a small amount of 4-Chloro-8-fluoroquinoline is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then scanned, typically over the range of 4000-400 cm⁻¹, and the resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV. Chemical Ionization (CI) can be used for softer ionization to better preserve the molecular ion.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum plots the relative abundance of ions as a function of their m/z values.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

G Synthesis and Analysis Workflow for 4-Chloro-8-fluoroquinoline cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 2-Fluoroaniline 2-Fluoroaniline Gould-Jacobs Reaction Gould-Jacobs Reaction 2-Fluoroaniline->Gould-Jacobs Reaction Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate->Gould-Jacobs Reaction 8-Fluoro-4-hydroxyquinoline 8-Fluoro-4-hydroxyquinoline Gould-Jacobs Reaction->8-Fluoro-4-hydroxyquinoline Chlorination (POCl3) Chlorination (POCl3) 8-Fluoro-4-hydroxyquinoline->Chlorination (POCl3) 4-Chloro-8-fluoroquinoline_product 4-Chloro-8-fluoroquinoline Chlorination (POCl3)->4-Chloro-8-fluoroquinoline_product NMR NMR 4-Chloro-8-fluoroquinoline_product->NMR IR IR 4-Chloro-8-fluoroquinoline_product->IR MS MS 4-Chloro-8-fluoroquinoline_product->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Synthesis and analysis workflow for 4-Chloro-8-fluoroquinoline.

References

Potential Biological Activity of 4-Chloro-8-fluorocinnoline: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a predictive overview of the potential biological activities of 4-Chloro-8-fluorocinnoline based on published data for structurally similar compounds. As of the time of this writing, no specific biological data for this compound has been found in the public domain. The information presented herein is intended for research and drug development professionals and should be used as a guide for potential areas of investigation.

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are recognized for their diverse pharmacological activities. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the biological properties of these scaffolds. This guide explores the potential biological activities of the novel compound this compound by summarizing the known activities of structurally related cinnoline and quinoline derivatives. The presence of a chloro group at the 4-position and a fluoro group at the 8-position suggests that this molecule may exhibit potent anticancer, antimicrobial, and anti-inflammatory properties.

Predicted Biological Activities

Based on the biological evaluation of analogous compounds, this compound is predicted to have potential in the following areas:

  • Anticancer Activity: Cinnoline and quinoline derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell growth and survival.

  • Antimicrobial Activity: Halogenated cinnolines and quinolines have been reported to possess antibacterial and antifungal properties. The electron-withdrawing nature of chlorine and fluorine may enhance the compound's ability to interfere with microbial processes.

  • Anti-inflammatory Activity: Certain cinnoline derivatives have shown promise as anti-inflammatory agents, suggesting a potential role for this compound in modulating inflammatory pathways.

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. It is plausible that this compound could exhibit inhibitory activity against specific kinases involved in disease pathogenesis.

Quantitative Data from Structurally Similar Compounds

The following tables summarize the biological activities of various cinnoline and quinoline derivatives that share structural similarities with this compound. This data provides a basis for predicting the potential potency of the title compound.

Table 1: Anticancer Activity of Cinnoline and Quinoline Derivatives

Compound/DerivativeCell LineActivityIC50 (µM)Reference
Cinnoline Derivative 25Human tumor cell linesAntiproliferative0.264 - 2.04[1]
Quinoline-Chalcone Derivative 12eMGC-803, HCT-116, MCF-7Antiproliferative1.38 - 5.34[2][3]
Quinoline-based Dihydrazone 3bMCF-7Cytotoxic7.016[4]
Quinoline-based Dihydrazone 3cMCF-7Cytotoxic7.05[4]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (larynx tumor)Cytotoxic49.01 - 77.67 (% inhibition)[5]

Table 2: Antimicrobial Activity of Cinnoline and Quinoline Derivatives

Compound/DerivativeMicroorganismActivityMIC (µg/mL)Reference
6-Chloro substituted 4-aminocinnoline-3-carboxamidesB. subtilis, S. aureus, E. coli, P. aeruginosaAntibacterial12.5 - 50[6]
7-Chloro substituted cinnoline thiophene derivativeC. albicans, A. nigerAntifungal12.5 - 50[6]
Halogen substituted cinnoline sulphonamide derivativesBacteria and FungiAntimicrobial-[7]
Cinnoline Derivative CN-7E. coliAntibacterial12.5[8]
Cinnoline Derivatives 11 & 12M. tuberculosis H37RvAntitubercular12.5[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of cinnoline and quinoline derivatives. These protocols can serve as a starting point for the investigation of this compound.

Antiproliferative Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., a quinoline-chalcone derivative) is dissolved in DMSO to create a stock solution, which is then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[3][4]

Antibacterial Activity (Broth Microdilution Method)
  • Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][8]

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of related compounds, this compound may exert its biological effects through various signaling pathways.

Hypothetical Anticancer Signaling Pathway

Cinnoline derivatives have been reported to act as PI3K inhibitors.[1] Inhibition of the PI3K/Akt pathway is a key mechanism for controlling cell proliferation and inducing apoptosis in cancer cells.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound This compound This compound->PI3K Inhibits

Caption: Predicted inhibition of the PI3K/Akt signaling pathway.

Hypothetical Experimental Workflow for Anticancer Drug Discovery

The process of identifying and validating a novel anticancer agent involves several key stages, from initial screening to mechanistic studies.

Anticancer_Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Synthesis->Cytotoxicity Assay (e.g., MTT) Hit Identification Hit Identification Cytotoxicity Assay (e.g., MTT)->Hit Identification Cell Cycle Analysis Cell Cycle Analysis Hit Identification->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Hit Identification->Apoptosis Assays Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Hit Identification->Western Blot (Signaling Pathways) Xenograft Model Xenograft Model Cell Cycle Analysis->Xenograft Model Apoptosis Assays->Xenograft Model Western Blot (Signaling Pathways)->Xenograft Model Toxicity Studies Toxicity Studies Xenograft Model->Toxicity Studies Lead Compound Lead Compound Toxicity Studies->Lead Compound

Caption: A typical workflow for anticancer drug discovery.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, the extensive research on structurally related cinnoline and quinoline derivatives provides a strong foundation for predicting its potential pharmacological profile. The presence of both chloro and fluoro substituents suggests that this compound is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a roadmap for the future evaluation of this novel molecule. Further synthesis and comprehensive biological screening are warranted to elucidate the specific activities and therapeutic potential of this compound.

References

An In-depth Technical Guide to 4-Chloro-8-fluorocinnoline Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to the Cinnoline Scaffold in Medicinal Chemistry

The cinnoline ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a significant scaffold in the development of novel therapeutic agents.[1][2] Derivatives of cinnoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The synthetic versatility of the cinnoline core allows for the introduction of various substituents, enabling the fine-tuning of its biological and physicochemical properties.[4][5] Halogenated derivatives, in particular, have garnered attention for their potential to enhance biological potency.[2] This guide focuses on the 4-Chloro-8-fluorocinnoline core, a scaffold with potential for targeted therapies, particularly in oncology. While specific data for this exact substitution pattern is limited in publicly available literature, this document provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols based on closely related analogs.

I. Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold can be approached through established methods for cinnoline ring formation, followed by or incorporating the introduction of the chloro and fluoro substituents.

A. General Strategies for Cinnoline Ring Synthesis

Several classical methods are employed for the synthesis of the cinnoline nucleus, primarily involving cyclization reactions.[1][4][6]

  • Richter Cinnoline Synthesis: This method involves the cyclization of an ortho-alkynyl arenediazonium salt.[6]

  • Widman-Stoermer Synthesis: This involves the cyclization of an α-keto or α-formyl arylhydrazone.[6]

  • Neber-Bossel Method: This is a classic route for the synthesis of 3-hydroxycinnolines through the diazotization of (2-aminophenyl)hydroxyacetates and subsequent cyclization.[4]

A plausible synthetic approach for the this compound core would likely start from a suitably substituted aniline, such as 2-amino-3-fluorobenzaldehyde or a related precursor.

B. Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Material (e.g., 2-amino-3-fluorophenyl derivative) B Diazotization A->B C Cyclization (e.g., Richter or Widman-Stoermer) B->C D Formation of 8-Fluorocinnolin-4-ol C->D E Chlorination (e.g., with POCl3) D->E F This compound Core E->F G Derivatization (e.g., Suzuki or Buchwald-Hartwig coupling) F->G H Final Analogs G->H I In vitro Kinase Assays H->I J Cell-based Proliferation Assays H->J K Structure-Activity Relationship (SAR) Analysis I->K J->K L Lead Optimization K->L

Caption: General workflow for the synthesis and evaluation of this compound analogs.

C. Key Experimental Protocols

Protocol 1: Synthesis of a 4-Hydroxycinnoline Intermediate

A common route to 4-chlorocinnolines involves the chlorination of a 4-hydroxycinnoline precursor. The synthesis of 4-hydroxycinnolines can be achieved via the Borsche–Herbert cyclization.[4]

  • Diazotization: A solution of an appropriate ortho-aminoaryl ketone or aldehyde in hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyclization: The cold diazonium salt solution is then added to a basic solution (e.g., sodium hydroxide) containing a compound with an active methylene group (e.g., ethyl acetoacetate). The reaction mixture is stirred and allowed to warm to room temperature.

  • Hydrolysis and Cyclization: The resulting intermediate is hydrolyzed with a strong acid (e.g., sulfuric acid) and heated to induce cyclization to the 4-hydroxycinnoline derivative.

  • Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Chlorination of the 4-Hydroxycinnoline Intermediate

  • Reaction Setup: The 4-hydroxycinnoline derivative is suspended in phosphorus oxychloride (POCl₃).

  • Heating: The mixture is heated under reflux for several hours (typically 2-4 hours) until the reaction is complete (monitored by TLC).

  • Work-up: The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice with stirring.

  • Neutralization and Extraction: The acidic solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, or if it is an oil, the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel.

II. Biological Activity and Potential Targets

While direct biological data for this compound is scarce, the broader class of cinnoline and structurally related quinoline derivatives has shown significant activity as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][7][8]

A. Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, enabling them to bind to the ATP-binding pocket of kinases.[9][10] The 4-anilino-quinazoline scaffold is a well-known pharmacophore for EGFR tyrosine kinase inhibitors.[9] Given the structural similarities, 4-substituted cinnolines are also explored as kinase inhibitors.[8] The introduction of halogen atoms can modulate the electronic properties and binding interactions of the molecule with the target protein.

B. Potential Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling

Receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) are key targets in cancer therapy.[10] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. Small molecule inhibitors can block this initial phosphorylation step.

G Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Inhibitor This compound Derivative Inhibitor->Dimerization Inhibition RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: A simplified receptor tyrosine kinase signaling pathway often targeted by small molecule inhibitors.

C. Quantitative Data for Structurally Related Analogs

The following table summarizes the biological activity of some halogenated cinnoline and quinoline derivatives to provide a reference for the potential potency of this compound analogs.

Compound ClassTargetActivity (IC₅₀)Reference
4-(3-chloroanilino)quinazolineEGFR Tyrosine Kinase~20 nM[9]
Cinnoline DerivativesPI3KNanomolar to low micromolar[8]
6,7-Disubstituted-4-(2-fluorophenoxy)-quinolinec-Met0.59 nM - 1.86 nM[11]
Quinazoline-chalcone derivativeHCT-116 cells0.622 - 1.81 µM (GI₅₀)[12]

III. Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol describes a general method for measuring the inhibition of a protein kinase by a test compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[13]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate (a peptide or protein), ATP, and the necessary cofactors in a kinase buffer.

    • Add the test compound (this compound derivative) at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding the enzyme to the reaction mixture.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The amount of light produced is proportional to the amount of ADP generated and inversely proportional to the activity of the kinase inhibitor.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

IV. Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents, particularly kinase inhibitors for oncology applications. While direct experimental data for this specific substitution pattern are not widely available, this guide provides a solid foundation for researchers by outlining established synthetic routes for the cinnoline core, detailing relevant biological assays, and providing context from structurally related active compounds. The presented protocols and workflows offer a practical starting point for the synthesis and evaluation of novel this compound derivatives. Future research efforts focused on the systematic synthesis and screening of a library of these compounds are warranted to elucidate their structure-activity relationships and identify lead candidates for further drug development.

References

In-Depth Technical Guide: 4-Chloro-8-fluorocinnoline and its Commercially Available Analogue, 4-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Availability of 4-Chloro-8-fluorocinnoline

However, a structurally similar compound, 4-Chloro-8-fluoroquinoline , is widely available from multiple commercial suppliers. Given the similarity in nomenclature, this guide will focus on the commercially accessible 4-Chloro-8-fluoroquinoline, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.

Commercial Suppliers of 4-Chloro-8-fluoroquinoline

The following table summarizes the key quantitative data for 4-Chloro-8-fluoroquinoline available from various commercial suppliers.

SupplierCatalog NumberPurityQuantityPrice (USD)CAS Number
Thermo Scientific ChemicalsH50541.06Not Specified5 g376.65[1]63010-72-0[1]
Thermo Scientific ChemicalsH50541.03Not Specified1 g112.65[2]63010-72-0[2]
Sigma-AldrichBBO000703Not SpecifiedInquireInquire63010-72-0[3]
Chemdiv8020-2288Not Specified22 mgInquire63010-72-0

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

Physicochemical Properties of 4-Chloro-8-fluoroquinoline

PropertyValueSource
Molecular FormulaC₉H₅ClFNPubChem[4]
Molecular Weight181.59 g/mol PubChem[4]
AppearanceWhite to light yellow powder/crystalLabscoop
IUPAC Name4-chloro-8-fluoroquinolinePubChem[4]
InChI KeyNUIMKHDPMIPYFI-UHFFFAOYSA-NPubChem[4]
SMILESC1=CC2=C(C=CN=C2C(=C1)F)ClPubChem

Safety and Handling Information

Hazard StatementGHS ClassificationPrecautionary Statement
H315: Causes skin irritationSkin corrosion/irritation (Category 2)P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

For comprehensive safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Synthesis of a Substituted Quinoline via Friedländer Annulation

This protocol describes the synthesis of a quinoline derivative from a 2-aminobenzaldehyde and a ketone.

Materials:

  • 2-aminobenzaldehyde derivative

  • Ketone with an α-methylene group

  • Base catalyst (e.g., potassium hydroxide, sodium hydroxide, or an amine like piperidine)

  • Solvent (e.g., ethanol, methanol, or toluene)

  • Glacial acetic acid (for neutralization)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-aminobenzaldehyde derivative (1 equivalent) in the chosen solvent.

  • Addition of Reagents: To the stirred solution, add the ketone (1.1 equivalents) followed by the base catalyst (0.1-0.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly add glacial acetic acid to neutralize the base catalyst. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold distilled water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure quinoline derivative.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Visualizations

The following diagrams illustrate a typical workflow for sourcing a chemical compound and a conceptual representation of a signaling pathway study where a quinoline derivative might be used as an inhibitor.

G cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Procurement & QC Identify Compound of Interest Identify Compound of Interest Search Commercial Databases Search Commercial Databases Identify Compound of Interest->Search Commercial Databases Identify Potential Suppliers Identify Potential Suppliers Search Commercial Databases->Identify Potential Suppliers Request Quotes & Lead Times Request Quotes & Lead Times Identify Potential Suppliers->Request Quotes & Lead Times Select Supplier Select Supplier Request Quotes & Lead Times->Select Supplier Place Purchase Order Place Purchase Order Select Supplier->Place Purchase Order Receive Shipment Receive Shipment Place Purchase Order->Receive Shipment Log & Inspect Material Log & Inspect Material Receive Shipment->Log & Inspect Material Quality Control Testing (e.g., NMR, LC-MS) Quality Control Testing (e.g., NMR, LC-MS) Log & Inspect Material->Quality Control Testing (e.g., NMR, LC-MS) Release for Research Use Release for Research Use Quality Control Testing (e.g., NMR, LC-MS)->Release for Research Use

Caption: Chemical Procurement Workflow.

G Ligand Ligand Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Ligand->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factor Activation Transcription Factor Activation Signaling Cascade (e.g., MAPK/ERK)->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor Activation->Gene Expression Cellular Response (e.g., Proliferation) Cellular Response (e.g., Proliferation) Gene Expression->Cellular Response (e.g., Proliferation) 4-Chloro-8-fluoroquinoline (Inhibitor) 4-Chloro-8-fluoroquinoline (Inhibitor) 4-Chloro-8-fluoroquinoline (Inhibitor)->Receptor Tyrosine Kinase (RTK)

Caption: Conceptual Signaling Pathway Inhibition.

References

safety and handling of 4-Chloro-8-fluorocinnoline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety and Handling of 4-Chloro-8-fluorocinnoline

Physicochemical Data

Quantitative data for 4-Chloro-8-fluoroquinoline is summarized below. These values should be considered as estimates for this compound for preliminary planning purposes.

PropertyValue
Molecular Formula C₉H₅ClFN
Molecular Weight 181.59 g/mol
CAS Number 63010-72-0
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Flash Point Not applicable
Solubility Not specified

Hazard Identification and Classification

Based on the GHS classification for 4-Chloro-8-fluoroquinoline, this compound should be handled as a hazardous substance.

GHS Pictogram:

alt text

Signal Word: Warning [1][2]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Hazard Classifications:

  • Skin Irritation (Category 2)[1][2]

  • Eye Irritation (Category 2)[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation[1][2]

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and/or a full-face shield.[3][4]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length trousers.[3][4]
Respiratory Protection If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required.[4]
Engineering Controls

All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid breathing dust, fumes, or vapors.[4]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

  • The storage area should be secured and accessible only to authorized personnel.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Visualizations

Standard Operating Procedure Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling in Fume Hood cluster_cleanup 3. Cleanup and Disposal a Review SDS and SOPs b Don appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Weigh the required amount b->c d Perform the experiment c->d e Decontaminate surfaces d->e f Segregate and label waste e->f g Remove and dispose of PPE f->g h Wash hands thoroughly g->h

Caption: A standard workflow for the safe handling of this compound.

Hazard and Control Relationship Diagram

cluster_hazards Potential Hazards cluster_controls Control Measures compound This compound skin Skin Irritation (H315) compound->skin eye Eye Irritation (H319) compound->eye resp Respiratory Irritation (H335) compound->resp ppe Personal Protective Equipment skin->ppe admin Administrative Controls skin->admin eye->ppe eye->admin eng Engineering Controls resp->eng resp->admin

References

An In-depth Technical Guide to 4-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Correct IUPAC Name: 4-Chloro-8-fluoroquinoline

The compound initially referred to as "4-Chloro-8-fluorocinnoline" is correctly identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4-chloro-8-fluoroquinoline . This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its putative biological mechanism of action based on its classification as a quinoline derivative.

Chemical and Physical Properties

Quantitative data for 4-chloro-8-fluoroquinoline is summarized in the table below for ease of reference and comparison.

PropertyValueSource
IUPAC Name 4-chloro-8-fluoroquinolinePubChem[1]
CAS Number 63010-72-0PubChem[1]
Molecular Formula C₉H₅ClFNPubChem[1]
Molecular Weight 181.59 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
InChI InChI=1S/C9H5ClFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5HPubChem[1]
InChIKey NUIMKHDPMIPYFI-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC2=C(C=CN=C2C(=C1)F)ClPubChem[1]

Experimental Protocols: Synthesis of Quinolone Derivatives

Representative Synthesis of a 4-Chloroquinoline Derivative [2]

This synthesis involves the following key steps:

  • Condensation: o-Trifluoromethyl-aniline is condensed with ethyl ethoxymethylene malonate to form ethyl o-trifluoromethylanilinomethylene-malonate.

  • Cyclization: The resulting product is cyclized to yield 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline.

  • Saponification: The ethyl ester is saponified to the corresponding carboxylic acid, 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline.

  • Chlorination: The 4-hydroxy group is replaced with a chlorine atom by reacting the product with a chlorinating agent such as phosphorus oxychloride.

A detailed procedure for a similar chlorination step is described as follows:

  • To 75 ml of phosphorus oxychloride, 13.75 g of monosublimated iodine were added at 0° to 5° C.

  • The mixture was heated over 30 minutes to 93°-95° C and maintained at this temperature for approximately 30 minutes.

  • 50 g of the 4-hydroxy-quinoline precursor were then added in fractions over 6 minutes.

  • The reaction mixture was held at 93°-95° C for an additional 30 minutes.

  • After cooling, the mixture was carefully added to a stirred solution of sodium bisulfite in water.

  • The resulting suspension was filtered, washed, and dried to yield the 4-chloroquinoline product, which can be further purified by crystallization.

Biological Activity and Mechanism of Action

As a member of the quinolone class of compounds, 4-chloro-8-fluoroquinoline is predicted to exhibit antibacterial activity through the inhibition of bacterial DNA synthesis. This mechanism is characteristic of fluoroquinolone antibiotics.

The primary targets of fluoroquinolones are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination by managing the topological state of the DNA.[4]

The mechanism of action can be summarized as follows:

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.[5] This enzyme introduces negative supercoils into the DNA, which is a critical step for the initiation of replication. Fluoroquinolones bind to the complex of DNA gyrase and DNA, stabilizing it.[5] This leads to the cessation of DNA replication and the formation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[6]

  • Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target.[5] This enzyme is responsible for separating the interlinked daughter DNA strands following replication. By inhibiting topoisomerase IV, fluoroquinolones prevent the segregation of the replicated chromosomes into the daughter cells, thus blocking cell division and leading to cell death.[5]

The dual-targeting of these essential enzymes contributes to the broad-spectrum bactericidal activity of fluoroquinolones.[3]

Fluoroquinolone_Mechanism Fluoroquinolone 4-Chloro-8-fluoroquinoline (Fluoroquinolone) DNA_Gyrase DNA Gyrase (in Gram-negative bacteria) Fluoroquinolone->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (in Gram-positive bacteria) Fluoroquinolone->Topo_IV inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling manages DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks leads to (when inhibited) Decatenation Chromosome Segregation Topo_IV->Decatenation enables Topo_IV->DS_Breaks leads to (when inhibited) Replication DNA Replication Cell_Death Bacterial Cell Death Replication->Cell_Death is blocked Supercoiling->Replication Decatenation->Cell_Death is blocked DS_Breaks->Cell_Death

Caption: Mechanism of action for fluoroquinolones.

A general workflow for evaluating the antibacterial potential of a compound like 4-chloro-8-fluoroquinoline would involve several stages, from initial screening to more detailed mechanistic studies.

Antibacterial_Assay_Workflow start Start synthesis Compound Synthesis & Purification (4-Chloro-8-fluoroquinoline) start->synthesis mic_mbc MIC/MBC Determination (Broth Microdilution/Agar Dilution) synthesis->mic_mbc time_kill Time-Kill Kinetic Assays mic_mbc->time_kill enzyme_inhibition Enzyme Inhibition Assays (DNA Gyrase/Topoisomerase IV) mic_mbc->enzyme_inhibition cytotoxicity Mammalian Cell Cytotoxicity Assays mic_mbc->cytotoxicity time_kill->enzyme_inhibition resistance Resistance Development Studies enzyme_inhibition->resistance end End resistance->end cytotoxicity->end

Caption: Workflow for antibacterial drug discovery.

References

Methodological & Application

Application Notes and Protocols: 4-Chloro-8-fluoroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-chloro-8-fluoroquinoline, a versatile building block in the development of novel compounds for medicinal chemistry and materials science. The reactivity of the C4-chloro substituent allows for a range of transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Overview of Synthetic Applications

4-Chloro-8-fluoroquinoline serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. The electron-withdrawing nature of the quinoline ring system, further influenced by the fluorine and chlorine substituents, activates the C4-position for nucleophilic attack. This reactivity is central to its application in constructing molecules with potential biological activity, including antibacterial agents and kinase inhibitors.

The primary transformations involving 4-chloro-8-fluoroquinoline are:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles, including amines, hydrazines, and thiols. This is the most common application for introducing diverse functional groups at this position.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C4-Cl bond can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This enables the introduction of aryl, heteroaryl, or alkyl groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The displacement of the 4-chloro group is a facile process for the synthesis of 4-substituted-8-fluoroquinolines. The reaction typically proceeds by heating 4-chloro-8-fluoroquinoline with the desired nucleophile in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

Synthesis of 4-Amino-8-fluoroquinoline Derivatives

The introduction of an amino group at the C4-position is a critical step in the synthesis of many biologically active molecules.

Experimental Protocol: Synthesis of 4-(Piperazin-1-yl)-8-fluoroquinoline

This protocol is adapted from procedures for similar 4-chloroquinolines and provides a representative method.

  • Materials:

    • 4-Chloro-8-fluoroquinoline

    • Piperazine (anhydrous)

    • Methanol (reagent grade)

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-8-fluoroquinoline (1.0 eq) in methanol.

    • Add piperazine (2.5 eq).

    • Heat the reaction mixture to reflux for 8-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold methanol.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Representative)

NucleophileReaction ConditionsYield (%)Reference
PiperazineMethanol, reflux, 8 h80-95%[1]
Substituted AminesVarious solvents, heat60-90%General observation from related syntheses

Logical Workflow for SNAr with Amines

SNAr_Workflow Start Start: 4-Chloro-8-fluoroquinoline + Amine Nucleophile Reaction Reaction: - Solvent (e.g., Methanol, Ethanol, DMSO) - Heat (Reflux) - Optional: Base (e.g., K2CO3, Et3N) Start->Reaction Workup Work-up: - Cooling - Precipitation or Solvent Removal Reaction->Workup Purification Purification: - Filtration - Recrystallization or Column Chromatography Workup->Purification Product Product: 4-Amino-8-fluoroquinoline Derivative Purification->Product

Workflow for nucleophilic aromatic substitution with amines.

Synthesis of 4-Hydrazinyl-8-fluoroquinoline

4-Hydrazinylquinolines are precursors to a variety of heterocyclic systems, including pyrazolo[3,4-b]quinolines.

Experimental Protocol: Synthesis of 4-Hydrazinyl-8-fluoroquinoline

This is a general procedure based on the reactions of other 4-chloroquinolines.

  • Materials:

    • 4-Chloro-8-fluoroquinoline

    • Hydrazine hydrate (80% solution in water)

    • Ethanol (95%)

  • Procedure:

    • To a solution of 4-chloro-8-fluoroquinoline (1.0 eq) in ethanol, add hydrazine hydrate (excess, e.g., 10 eq).

    • Heat the mixture under reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture in an ice bath to induce precipitation.

    • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

    • Dry the product under vacuum.

Quantitative Data (Representative)

ReactantReaction ConditionsYield (%)Reference
Hydrazine HydrateEthanol, reflux, 4-6 h70-90%General observation from related syntheses

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. 4-Chloro-8-fluoroquinoline can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing 4-aryl- and 4-heteroaryl-8-fluoroquinolines.

Experimental Protocol: Synthesis of 4-Phenyl-8-fluoroquinoline

The following is a representative protocol based on established Suzuki-Miyaura coupling conditions for chloro-heterocycles.

  • Materials:

    • 4-Chloro-8-fluoroquinoline

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)2)

    • Triphenylphosphine (PPh3) or other suitable ligand

    • Potassium carbonate (K2CO3) or other suitable base

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • In a Schlenk flask, combine 4-chloro-8-fluoroquinoline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and ligand (e.g., PPh3, 4-10 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

    • Heat the reaction mixture at 80-100 °C for 12-24 hours, or until TLC or GC-MS indicates completion.

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative)

Boronic AcidCatalyst SystemBaseSolventYield (%)
Arylboronic acidsPd(PPh3)4 or Pd(OAc)2/ligandK2CO3, Cs2CO3Dioxane/H2O, Toluene/EtOH/H2O60-90%

Signaling Pathway for Suzuki-Miyaura Coupling

Suzuki_Pathway cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X + Pd(0) -> R-Pd(II)-X) Pd0->OxAdd 4-Chloro-8-fluoroquinoline Transmetal Transmetalation (R'-B(OH)2 + Base -> [R'-B(OH)3]-) (R-Pd(II)-X + [R'-B(OH)3]- -> R-Pd(II)-R') OxAdd->Transmetal Arylboronic Acid + Base RedElim Reductive Elimination (R-Pd(II)-R' -> R-R' + Pd(0)) Transmetal->RedElim RedElim->Pd0 Product (4-Aryl-8-fluoroquinoline) Product_out Product: 4-Aryl-8-fluoroquinoline RedElim->Product_out Reactants Reactants: 4-Chloro-8-fluoroquinoline + Arylboronic Acid + Base Reactants->Pd0 Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Pd0

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Derivatives of 4-chloro-8-fluoroquinoline are scaffolds of interest in medicinal chemistry. The ability to readily introduce diverse substituents at the 4-position allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Fluoroquinolone Antibacterials: While most clinically used fluoroquinolones have a carboxylic acid at the 3-position and the core is a 4-quinolone, the synthetic strategies involving nucleophilic substitution at a chloro-substituted quinoline core are highly relevant.[2]

  • Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors. The synthesis of libraries of 4-substituted-8-fluoroquinolines via the methods described above is a viable strategy for identifying novel kinase inhibitors.

Safety Information

4-Chloro-8-fluoroquinoline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: The experimental protocols provided are for informational purposes and are based on established chemical literature for similar compounds. These reactions should only be performed by trained chemists in a properly equipped laboratory. Reaction conditions may need to be optimized for specific substrates and scales.

References

4-Chloro-8-fluorocinnoline: A Versatile Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The cinnoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The substituted derivative, 4-Chloro-8-fluorocinnoline, serves as a crucial building block for the synthesis of novel therapeutic agents. Its unique electronic properties and reactive sites allow for diverse chemical modifications, making it a valuable starting material in drug discovery programs.

This document provides detailed application notes on the utility of this compound and its isomer, 4-chloro-8-fluoroquinoline, in medicinal chemistry, with a focus on the development of antibacterial agents. It includes a summary of biological activity data, detailed experimental protocols for key synthetic transformations, and visualizations of relevant biological pathways and experimental workflows.

Application Notes

The chloro-substituent at the 4-position of the cinnoline or quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward method for introducing a wide range of functional groups. The fluorine atom at the 8-position can modulate the physicochemical properties of the molecule, such as pKa and lipophilicity, and can also engage in favorable interactions with biological targets.

A prominent example of the successful application of a related scaffold is in the synthesis of the fluoroquinolone antibiotic, Delafloxacin . Delafloxacin is a potent, broad-spectrum antibiotic that targets bacterial DNA gyrase and topoisomerase IV. The core of Delafloxacin contains an 8-chloro-6-fluoroquinolone structure, highlighting the importance of halogenated quinoline scaffolds in the development of effective antibacterial agents. While the user's query specified this compound, the available research points to the extensive use of its isomer, 4-chloro-8-fluoroquinoline, in the synthesis of compounds like Delafloxacin. The principles of chemical reactivity and biological application are largely transferable between these isomeric scaffolds.

The synthetic utility of these building blocks extends to other areas of medicinal chemistry, including the development of kinase inhibitors. The quinoline and cinnoline cores can serve as scaffolds for designing molecules that target the ATP-binding site of various kinases.

Quantitative Data

The following table summarizes the in vitro activity of Delafloxacin, a compound synthesized from a related quinolone scaffold, and other fluoroquinolones against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

CompoundOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Delafloxacin Staphylococcus aureus (MSSA)≤0.0040.25
Staphylococcus aureus (MRSA)0.06 - 0.250.25 - 1
Streptococcus pneumoniae0.0080.016
Escherichia coli0.125-
Levofloxacin Staphylococcus aureus (MRSA)->8
Streptococcus pneumoniae--
Moxifloxacin Staphylococcus aureus (MRSA)->8
Streptococcus pneumoniae--

MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Quinolone Core

This protocol is a representative example of a nucleophilic aromatic substitution reaction at the C-7 position of a fluoroquinolone core, a key step in the synthesis of many antibacterial agents. This procedure is adapted from the synthesis of 8-nitrofluoroquinolone derivatives, where the 8-nitro group acts as a strong electron-withdrawing group, activating the C-7 position for nucleophilic attack. A similar activation would be expected from the nitrogen atom in the cinnoline or quinoline ring and the fluorine at the 8-position.

Reaction: Synthesis of 7-(Substituted-amino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Materials:

  • 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (starting material)

  • Substituted primary amine (e.g., p-toluidine, p-chloroaniline, aniline)

  • Sodium hydrogen carbonate (NaHCO₃)

  • 50% aqueous ethanol

  • Ethanol for washing

  • Dichloromethane (DCM) for washing

Procedure:

  • A stirred mixture of the substituted primary amine (9 mmol), 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3 mmol), and sodium hydrogen carbonate (18 mmol) in 50% aqueous ethanol (140 mL) is heated at 75-80 °C under reflux conditions.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 144-156 hours), the mixture is allowed to cool to room temperature.

  • The resulting precipitate is collected by suction filtration.

  • The solid is washed sequentially with 50% aqueous ethanol, ethanol, and dichloromethane.

  • The product is dried under vacuum to yield the desired 7-substituted amino derivative.

Note: The reactivity of this compound in SNAr reactions may vary, and optimization of reaction conditions (e.g., temperature, base, solvent) may be necessary.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 4-position of the cinnoline or quinoline ring can also be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are powerful tools for introducing a wide variety of substituents.

A. Suzuki-Miyaura Coupling (General Protocol):

This reaction couples an organoboron compound with an organohalide.

Materials:

  • This compound (or quinoline)

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF)

Procedure:

  • To a reaction vessel, add this compound (1 equiv.), the boronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2-3 equiv.).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • The solvent is added, and the mixture is heated to the desired temperature (typically 80-120 °C) with stirring.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

B. Buchwald-Hartwig Amination (General Protocol):

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Materials:

  • This compound (or quinoline)

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • To a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium pre-catalyst, the ligand, and the base.

  • The anhydrous, deoxygenated solvent is added, followed by the this compound and the amine.

  • The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring.

  • The reaction is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

Signaling Pathway: Inhibition of Bacterial DNA Replication by Fluoroquinolones

Fluoroquinolones, such as Delafloxacin, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription. Inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.

G cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Fluoroquinolones ReplicationFork Replication Fork PositiveSupercoils Positive Supercoils ReplicationFork->PositiveSupercoils unwinding DNAGyrase DNA Gyrase (Topoisomerase II) PositiveSupercoils->DNAGyrase RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA introduces negative supercoils DSBs Double-Strand Breaks DNAGyrase->DSBs stabilization of cleavage complex Replication DNA Replication Continues RelaxedDNA->Replication CatenatedChromosomes Catenated Daughter Chromosomes Replication->CatenatedChromosomes TopoisomeraseIV Topoisomerase IV CatenatedChromosomes->TopoisomeraseIV DecatenatedChromosomes Decatenated Chromosomes TopoisomeraseIV->DecatenatedChromosomes decatenation TopoisomeraseIV->DSBs stabilization of cleavage complex CellDivision Cell Division DecatenatedChromosomes->CellDivision Fluoroquinolones Fluoroquinolones (e.g., Delafloxacin) InhibitionGyrase Inhibition Fluoroquinolones->InhibitionGyrase InhibitionTopoIV Inhibition Fluoroquinolones->InhibitionTopoIV InhibitionGyrase->DNAGyrase InhibitionTopoIV->TopoisomeraseIV CellDeath Bacterial Cell Death DSBs->CellDeath

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.

Experimental Workflow: Synthesis of a Fluoroquinolone Antibiotic

The following diagram illustrates a generalized workflow for the synthesis of a fluoroquinolone antibiotic, starting from a substituted benzoylacetate and incorporating a 4-chloro-8-fluoroquinoline core.

G Start Substituted Benzoylacetate Condensation Condensation with Triethyl Orthoformate Start->Condensation Substitution1 Substitution with Diaminopyridine Condensation->Substitution1 Cyclization Intramolecular Cyclization Substitution1->Cyclization QuinoloneCore 4-Oxo-quinolone Core Cyclization->QuinoloneCore Chlorination Chlorination at C-4 & C-8 (if necessary) QuinoloneCore->Chlorination ChloroQuinolone 4-Chloro-8-fluoroquinolone Derivative Chlorination->ChloroQuinolone SNAr Nucleophilic Aromatic Substitution (SNA_r) at C-7 ChloroQuinolone->SNAr Hydrolysis Ester Hydrolysis SNAr->Hydrolysis FinalProduct Fluoroquinolone Antibiotic (e.g., Delafloxacin) Hydrolysis->FinalProduct

Application Notes and Protocols: Reaction of 4-Chloro-8-fluorocinnoline with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific literature detailing the synthesis and reactivity of 4-Chloro-8-fluorocinnoline is not available. The following application notes and protocols are based on established principles of nucleophilic aromatic substitution (SNAr) on analogous heterocyclic systems, such as quinolines and quinazolines, and general methods for the synthesis of cinnoline derivatives.[1][2][3] These protocols are intended to be predictive and should be adapted and optimized based on experimental results.

Introduction

Cinnoline and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The functionalization of the cinnoline ring is crucial for the development of new therapeutic agents. This compound represents a potentially valuable building block for drug discovery, with the chlorine atom at the 4-position being susceptible to nucleophilic displacement. This allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships.

This document provides proposed methods for the synthesis of this compound and generalized protocols for its subsequent reaction with common nucleophiles, including amines, thiols, and alkoxides.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from general cinnoline synthesis methods.[2][4][5] A common approach involves the diazotization of an appropriately substituted aniline followed by cyclization.

Reaction Scheme:

cluster_0 Proposed Synthesis of this compound 2-Amino-3-fluorobenzaldehyde 2-Amino-3-fluorobenzaldehyde Step_1 1. Diazotization (NaNO2, HCl) 2. Reaction with malonic acid derivative 2-Amino-3-fluorobenzaldehyde->Step_1 4-Hydroxy-8-fluorocinnoline 4-Hydroxy-8-fluorocinnoline Step_1->4-Hydroxy-8-fluorocinnoline Step_2 Chlorination (e.g., POCl3) 4-Hydroxy-8-fluorocinnoline->Step_2 This compound This compound Step_2->this compound

Caption: Proposed synthetic pathway to this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the C4 position of the cinnoline ring is expected to be activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. The general mechanism proceeds via a Meisenheimer-like intermediate.

Reaction with Amines (Amination)

The reaction of this compound with primary or secondary amines is expected to yield the corresponding 4-aminocinnoline derivatives. These reactions are typically carried out in a polar solvent, often with the addition of a base to neutralize the HCl generated.

Experimental Protocol (General):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, DMF, or dioxane) is added the desired amine (1.1-2.0 eq).

  • A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-3.0 eq) may be added.

  • The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Nucleophile (Amine)SolventBaseTemperature (°C)Expected Product
AnilineEthanolK₂CO₃80-1004-(Phenylamino)-8-fluorocinnoline
BenzylamineDioxaneDIPEA100-1204-(Benzylamino)-8-fluorocinnoline
MorpholineIsopropanolK₂CO₃80-1004-(Morpholin-4-yl)-8-fluorocinnoline
PiperidineDMFDIPEA100-1404-(Piperidin-1-yl)-8-fluorocinnoline

Table 1: Predicted reaction conditions for the amination of this compound.

Reaction with Thiols (Thiolation)

Reaction with thiols or their corresponding thiolates will likely produce 4-(thioether)-substituted cinnolines. These reactions are often performed in the presence of a base to generate the more nucleophilic thiolate anion.

Experimental Protocol (General):

  • To a solution of the thiol (1.1 eq) in a polar aprotic solvent like DMF or DMSO is added a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) at 0 °C.

  • The mixture is stirred for 15-30 minutes to allow for the formation of the thiolate.

  • A solution of this compound (1.0 eq) in the same solvent is added dropwise.

  • The reaction is allowed to warm to room temperature or heated (50-100 °C) and monitored by TLC or LC-MS.

  • After completion, the reaction is quenched by the addition of water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

Nucleophile (Thiol)SolventBaseTemperature (°C)Expected Product
ThiophenolDMFNaH25-508-Fluoro-4-(phenylthio)cinnoline
Benzyl mercaptanDMSOK₂CO₃50-804-(Benzylthio)-8-fluorocinnoline
EthanethiolDMFNaH25-504-(Ethylthio)-8-fluorocinnoline

Table 2: Predicted reaction conditions for the thiolation of this compound.

Reaction with Alkoxides (Alkoxylation)

The displacement of the 4-chloro substituent with an alkoxide will lead to the formation of 4-alkoxycinnoline derivatives. The alkoxide can be generated in situ from the corresponding alcohol and a strong base.

Experimental Protocol (General):

  • To the desired alcohol, serving as both reactant and solvent, is added a strong base such as sodium metal (Na) or sodium hydride (NaH) (1.1-1.5 eq) at 0 °C under an inert atmosphere.

  • The mixture is stirred until the base has completely reacted to form the alkoxide.

  • This compound (1.0 eq) is added, and the reaction mixture is heated to reflux.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the excess alcohol is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent.

  • The organic extracts are combined, washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Nucleophile (Alcohol)BaseTemperature (°C)Expected Product
MethanolNaReflux8-Fluoro-4-methoxycinnoline
EthanolNaHReflux4-Ethoxy-8-fluorocinnoline
IsopropanolKReflux8-Fluoro-4-isopropoxycinnoline

Table 3: Predicted reaction conditions for the alkoxylation of this compound.

Experimental Workflow

cluster_1 General Workflow for Nucleophilic Substitution Start Start Reactants Combine this compound, Nucleophile, Solvent, and Base Start->Reactants Reaction Heat and Monitor Reaction (TLC / LC-MS) Reactants->Reaction Workup Quench Reaction and Perform Aqueous Workup Reaction->Workup Purification Purify Crude Product (Column Chromatography / Recrystallization) Workup->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for SNAr reactions.

Conclusion

The protocols and data presented herein provide a predictive framework for researchers interested in the functionalization of this compound. While direct experimental data for this specific compound is lacking, the principles of nucleophilic aromatic substitution on related heterocyclic systems suggest that it should be a versatile precursor for the synthesis of a diverse library of cinnoline derivatives. Experimental validation and optimization of these proposed methods are essential next steps for the successful application of this compound in drug discovery and development programs.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-8-fluorocinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and data for the Suzuki coupling of 4-Chloro-8-fluorocinnoline with various arylboronic acids. Cinnoline scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The functionalization of the cinnoline core at the 4-position via Suzuki coupling allows for the generation of diverse libraries of compounds for screening and lead optimization.

While specific literature on the Suzuki coupling of this compound is limited, the protocols and data presented herein are based on established methodologies for structurally similar heteroaryl chlorides, particularly other substituted cinnolines and quinolines. These notes serve as a comprehensive guide for researchers looking to perform these transformations.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For the coupling of this compound, the key transformation is the formation of a new C-C bond between the C4 position of the cinnoline ring and the aryl group from the boronic acid.

Key Reaction Parameters

Successful Suzuki coupling of this compound is dependent on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the supporting ligand is critical. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition of the relatively unreactive aryl chloride bond. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts like XPhos Pd G2.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system must be capable of dissolving the reactants and facilitating the reaction. Common solvents include ethereal solvents like 1,4-dioxane, aromatic hydrocarbons like toluene, and polar aprotic solvents such as DMF. Aqueous mixtures are also often employed.

  • Reaction Temperature: The reaction temperature is a crucial factor, with temperatures typically ranging from 80 °C to 120 °C. Microwave irradiation can be utilized to significantly reduce reaction times.

Data Presentation: Representative Yields for Suzuki Coupling of Chloro-N-Heterocycles

The following table summarizes representative yields for Suzuki coupling reactions of various chloro-N-heterocycles with different arylboronic acids. This data is compiled from literature reports on analogous systems and serves as a guideline for expected outcomes with this compound.

Heteroaryl ChlorideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-6-phenylcinnolinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/Dioxane/H₂O80172[1]
4-Chloro-6-phenylcinnoline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/Dioxane/H₂O80185[1]
4-ChloroquinolinePhenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃Benzene/H₂O55-90+[2][3]
2-ChloropyridinePhenylboronic acidPd/C (1)K₂CO₃Toluene/H₂O1002495[4]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane150 (MW)0.2588
6-ChloroindolePhenylboronic acidXPhos Pd G1 (1.5)K₃PO₄Dioxane/H₂O60597[5]

Experimental Protocols

Protocol 1: Conventional Heating Conditions

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of Toluene, 1,4-Dioxane, and Water in a 7:2:1 ratio)

  • Anhydrous solvents and reagents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Add the degassed solvent mixture (10 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-8-fluorocinnoline.

Protocol 2: Microwave-Assisted Synthesis

This protocol is a general method for rapid Suzuki coupling reactions.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Solvent (e.g., 1,4-Dioxane or DMF with 10% water)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), the base (1.5 mmol), and the palladium catalyst (0.01 mmol).

  • Add the solvent (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X (this compound) BoronicAcid Ar'-B(OH)₂ + Base Borate [Ar'-B(OH)₃]⁻ BoronicAcid->Borate Activation Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine Monitoring->Workup Upon Completion Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolated Product: 4-Aryl-8-fluorocinnoline Purification->Product

References

Application Notes and Protocols for the Synthesis of 4-Chloro-8-fluorocinnoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Chloro-8-fluorocinnoline derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry, particularly as kinase inhibitors. The synthesis is presented as a two-step process, commencing with the construction of the core 8-fluorocinnolin-4-one scaffold, followed by chlorination to yield the final product.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Synthesis of 8-fluorocinnolin-4-one2-amino-3-fluorobenzaldehyde, Ethyl acetoacetate, Acetic AcidEthanolReflux (approx. 78)4~60-70 (estimated)
2Synthesis of this compound8-fluorocinnolin-4-one, Phosphorus oxychloride (POCl₃)N,N-Dimethylformamide (DMF)1002>90 (typical)

Table 2: Anticipated Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMRAromatic protons in the range of 7.0-8.5 ppm, showing characteristic coupling patterns for the substituted benzene and pyridine rings.
¹³C NMRAromatic carbons in the range of 110-160 ppm. The carbon bearing the chlorine will be significantly deshielded.
¹⁹F NMRA singlet or doublet in the typical range for an aryl-fluorine.
Mass Spec (MS)A molecular ion peak corresponding to the molecular weight of C₈H₄ClFN₂. The isotopic pattern for chlorine (M and M+2 in a ~3:1 ratio) should be observable.

Experimental Protocols

Step 1: Synthesis of 8-fluorocinnolin-4-one

This procedure is based on the well-established Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene group.

Materials:

  • 2-amino-3-fluorobenzaldehyde

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-fluorobenzaldehyde (1 equivalent) in ethanol.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (approximately 10% v/v of the ethanol).

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, 8-fluorocinnolin-4-one, is expected to precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 8-fluorocinnolin-4-one as a solid.

Step 2: Synthesis of this compound

This step involves the conversion of the 4-hydroxy group of the cinnolinone to a chloro group using a standard chlorinating agent.

Materials:

  • 8-fluorocinnolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Magnetic stirrer

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 8-fluorocinnolin-4-one (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (at least 3 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 100°C and maintain for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker. This will quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Mandatory Visualization

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Chlorination A 2-amino-3-fluorobenzaldehyde C 8-fluorocinnolin-4-one A->C Ethanol, Acetic Acid (cat.) Reflux, 4h B Ethyl acetoacetate B->C Ethanol, Acetic Acid (cat.) Reflux, 4h D This compound C->D POCl₃, DMF (cat.) 100°C, 2h

Caption: Synthetic scheme for this compound.

Potential Signaling Pathway Inhibition

Cinnoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers. This compound derivatives, as kinase inhibitors, could potentially target key components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

References

Application Notes and Protocols for the Analytical Characterization of 4-Chloro-8-fluorocinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of the novel heterocyclic compound, 4-Chloro-8-fluorocinnoline. The following protocols are designed to offer a robust framework for the characterization of this and similar cinnoline derivatives.

Overview of Analytical Strategy

The comprehensive characterization of this compound requires a multi-faceted analytical approach to confirm its chemical structure, determine its purity, and quantify its elemental composition. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. This document outlines the theoretical data and detailed protocols for each of these essential analytical methods.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure MS Mass Spectrometry (LC-MS) Sample->MS Molecular Weight HPLC HPLC Analysis Sample->HPLC Purity EA Elemental Analysis Sample->EA Composition Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Composition Elemental Composition EA->Composition

Caption: Overall analytical workflow for the characterization of this compound.

Quantitative Data Summary

The following table summarizes the expected theoretical quantitative data for this compound. This data is calculated based on its chemical structure and serves as a benchmark for experimental results.

Analytical TechniqueParameterTheoretical Value
Mass Spectrometry Molecular FormulaC₉H₄ClFN₂
Exact Mass ([M]+)194.0047 u
Monoisotopic Mass194.0047 u
Elemental Analysis Carbon (%C)55.55
Hydrogen (%H)2.07
Nitrogen (%N)14.40
Chlorine (%Cl)18.22
Fluorine (%F)9.76
¹H NMR Chemical Shift Range (ppm)δ 7.0 - 9.0
¹³C NMR Chemical Shift Range (ppm)δ 110 - 160
HPLC Purity>95% (typical target)
Retention Time (tᵣ)Method Dependent

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in 0.7 mL CDCl₃) Acquisition Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Structure_Elucidation Structure Confirmation Analysis->Structure_Elucidation

Caption: Experimental workflow for NMR spectroscopic analysis.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 250 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like tetramethylsilane).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is a common configuration for this analysis.

MS_Workflow Sample_Prep Sample Preparation (Dilute in Mobile Phase) LC_Separation HPLC Separation (C18 Column) Sample_Prep->LC_Separation Ionization Ionization (ESI or APCI) LC_Separation->Ionization Mass_Analysis Mass Analysis (TOF or Quadrupole) Ionization->Mass_Analysis Data_Analysis Data Analysis (Mass Spectrum Interpretation) Mass_Analysis->Data_Analysis

Caption: Experimental workflow for LC-MS analysis.

Protocol for LC-MS:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in the mobile phase.[1]

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used for aromatic heterocyclic compounds.[2]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.

    • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass measurement to confirm the elemental formula.

    • Scan Range: Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical exact mass. Analyze the isotopic pattern, which will be characteristic of a molecule containing one chlorine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound by separating it from any impurities.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Purity_Assessment Purity Calculation (% Area) Detection->Purity_Assessment

Caption: Experimental workflow for HPLC purity analysis.

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.1-1.0 mg/mL.

  • Instrumentation:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice for aromatic compounds.[3]

    • Mobile Phase: A gradient elution with water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid) is recommended.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Analysis: Inject 10-20 µL of the sample solution. The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is a fundamental confirmation of the empirical formula.

EA_Workflow Sample_Prep Sample Preparation (Weigh 1-2 mg accurately) Combustion Combustion (High Temperature in O₂ atmosphere) Sample_Prep->Combustion Gas_Separation Gas Separation (CO₂, H₂O, N₂) Combustion->Gas_Separation Detection Detection (Thermal Conductivity Detector) Gas_Separation->Detection Composition_Calculation Percentage Composition Calculation Detection->Composition_Calculation

Caption: Experimental workflow for elemental analysis.

Protocol for Elemental Analysis:

  • Sample Preparation: Accurately weigh 1-2 mg of a dried, pure sample of this compound into a tin capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted at a high temperature (around 900-1000 °C) in an oxygen atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The experimental values should be within ±0.4% of the theoretical values for a pure compound.[4]

References

Application Note: HPLC Analysis of 4-Chloro-8-fluorocinnoline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 4-Chloro-8-fluorocinnoline. The protocol is designed for researchers, scientists, and professionals in drug development and quality control. The method utilizes a reverse-phase C18 column with a methanol and water mobile phase and UV detection. This document provides a comprehensive experimental protocol, a template for data presentation, and a workflow diagram to ensure accurate and reproducible results.

Introduction

This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are crucial for determining its purity, stability, and concentration in various samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such aromatic and halogenated compounds, offering high resolution and sensitivity. This application note presents a detailed protocol for the HPLC analysis of this compound, developed based on established methods for similar chemical structures.

Experimental Protocol

This protocol outlines the necessary steps for the preparation of samples and standards, as well as the instrumental conditions for the HPLC analysis.

Materials and Reagents
  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Diode Array Detector

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Methanol and Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Sample and Standard Preparation

Standard Preparation:

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Dissolve the sample containing this compound in methanol to achieve an estimated concentration within the calibration range.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

The following table provides a template for the presentation of quantitative data obtained from the HPLC analysis.

ParameterValue
Analyte This compound
Retention Time (min) Insert experimental value
Linearity (R²) > 0.999
Limit of Detection (LOD) Calculate based on signal-to-noise
Limit of Quantification (LOQ) Calculate based on signal-to-noise
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The proposed HPLC method provides a reliable and reproducible approach for the quantitative analysis of this compound. The use of a C18 column with a methanol-water mobile phase and UV detection at 254 nm is expected to yield excellent separation and sensitivity. This application note serves as a valuable resource for researchers and scientists involved in the analysis of this and structurally related compounds. Method validation should be performed in accordance with the relevant regulatory guidelines to ensure its suitability for the intended application.

Application Notes and Protocols for the Incorporation of 4-Chloro-8-fluorocinnoline into Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline scaffold is a significant bicyclic heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties.[1] The strategic introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity, making halogenated heterocycles attractive building blocks in drug discovery.[2][3]

This document provides detailed application notes and protocols for the utilization of 4-Chloro-8-fluorocinnoline, a novel, functionalized cinnoline scaffold, in the synthesis of new chemical entities. While this compound is not a widely studied compound, its structure offers versatile handles for chemical modification, making it a promising starting point for the development of innovative therapeutics. The protocols and applications described herein are based on established synthetic methodologies for related cinnoline and quinoline systems and the known biological roles of this class of compounds.

Application Notes: Kinase Inhibitor Development

The this compound scaffold is a prime candidate for the development of novel kinase inhibitors. The 4-chloro substituent provides a reactive site for the introduction of various functionalities that can interact with the hinge region of a kinase, a common binding motif for inhibitors. The 8-fluoro group can serve to enhance binding affinity through hydrogen bonding or by modulating the electronic properties of the aromatic system.

Key Advantages of the this compound Scaffold:

  • Versatile Functionalization: The chlorine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[4][5][6][7]

  • Modulation of Physicochemical Properties: The presence of both chlorine and fluorine allows for fine-tuning of lipophilicity, metabolic stability, and membrane permeability.[3]

  • Potential for High Target Affinity: The cinnoline nitrogen atoms can act as hydrogen bond acceptors, while the 8-fluoro group can form favorable interactions with the target protein.

A general workflow for the development of kinase inhibitors from this compound is depicted below.

G cluster_0 Phase 1: Scaffold Functionalization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Introduction) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine Introduction) Start->Buchwald Library Library of Novel Cinnoline Derivatives Suzuki->Library Buchwald->Library Screening Kinase Panel Screening Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Novel Cinnoline Inhibitor Inhibitor->MEK Inhibition

References

Application Notes: 4-Chloro-8-fluorocinnoline as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases has revealed no specific information on the application of 4-Chloro-8-fluorocinnoline as a fluorescent probe. The current body of research does not contain data on its photophysical properties, such as excitation and emission spectra, quantum yield, or its use in fluorescence-based sensing or cellular imaging.

While information on the synthesis and chemical properties of related heterocyclic compounds, such as 4-chloro-8-fluoroquinoline and 4-chloro-8-fluoroquinazoline, is available, these documents do not describe their use as fluorescent probes.[1][2][3][4][5][6][7] The development of fluorescent probes often involves specific structural modifications to a core scaffold to induce or enhance fluorescence in response to a particular analyte or environmental condition. There is no indication in the provided search results that this compound has been investigated for such purposes.

For researchers interested in the broader field of quinoline-based fluorescent probes, there is existing literature on the application of other quinoline derivatives for the detection of metal ions and for in vivo imaging.[8][9] These studies may offer insights into the design principles for developing novel fluorescent probes based on similar heterocyclic systems.

Due to the lack of available data, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or visualizations for the use of this compound as a fluorescent probe. Further research would be necessary to synthesize this compound and characterize its photophysical properties to determine its potential in fluorescence applications.

References

Application Notes and Protocols for Cinnoline Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 4-Chloro-8-fluorocinnoline: Extensive research has revealed a notable absence of documented applications for this compound within the field of materials science. The primary focus of research on cinnoline and its derivatives has historically been in medicinal chemistry, owing to their diverse pharmacological activities.[1][2][3][4] However, the broader class of cinnoline derivatives, particularly benzo[c]cinnoline, is emerging as a promising scaffold for the development of novel organic materials for electronic applications.[1][5]

This document provides an overview of the potential applications of cinnoline derivatives in materials science, with a focus on organic electronics. While specific experimental data for this compound is unavailable, the following sections present generalized protocols and conceptual frameworks based on related cinnoline compounds.

I. Applications of Cinnoline Derivatives in Materials Science

The core structure of cinnoline, a bicyclic aromatic heterocycle, lends itself to applications in organic electronics. The key features that make these derivatives attractive for materials science are:

  • Planar Structure: The fused ring system of compounds like benzo[c]cinnoline promotes π-π stacking, which is crucial for charge transport in organic semiconductors.[1]

  • Tunable Electronic Properties: The electronic characteristics of the cinnoline core can be modified through the introduction of various functional groups, allowing for the fine-tuning of properties like the HOMO/LUMO energy levels.

  • Photophysical Properties: Benzo[c]cinnoline derivatives can exhibit interesting photophysical behaviors, including broad absorption bands and large Stokes shifts, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorophores.[5]

Potential Applications:
  • Organic Field-Effect Transistors (OFETs): Cinnoline derivatives, particularly those with extended π-systems like benzo[c]cinnoline, have been investigated as active materials in OFETs.[5] The ability to form ordered structures through π-π stacking facilitates efficient charge carrier mobility.

  • Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some cinnoline derivatives suggest their potential use as emissive or charge-transporting layers in OLEDs.

  • Biosensors: The benzo[c]cinnoline framework has been utilized in the development of biosensors.[5]

II. Experimental Protocols

While a specific protocol for the use of this compound in materials science cannot be provided due to a lack of data, this section outlines a generalized synthetic protocol for a cinnoline derivative, which could be adapted for the synthesis of this compound, and a conceptual protocol for the fabrication of an OFET using a generic cinnoline derivative.

Protocol 1: Generalized Synthesis of a Cinnoline Derivative

This protocol is a generalized representation of the Von Richter cinnoline synthesis and other related methods.

Objective: To synthesize a substituted cinnoline derivative from an appropriately substituted o-aminophenyl precursor.

Materials:

  • Substituted o-aminophenylacetylene or related precursor

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl) or other suitable catalyst

  • Organic solvent (e.g., ethanol, acetic acid)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Diazotization:

    • Dissolve the substituted o-aminophenyl precursor in a suitable acidic solution (e.g., aqueous HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyclization:

    • To the cold diazonium salt solution, add a catalyst such as copper(I) chloride.

    • Allow the reaction mixture to warm to room temperature and then heat under reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • The cyclization reaction results in the formation of the cinnoline ring.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure cinnoline derivative.

Expected Outcome: A crystalline solid corresponding to the substituted cinnoline derivative. Characterization would be performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Conceptual Fabrication of an Organic Field-Effect Transistor (OFET)

Objective: To fabricate a bottom-gate, top-contact OFET using a generic benzo[c]cinnoline derivative as the active semiconductor layer.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and dielectric)

  • Benzo[c]cinnoline derivative

  • High-purity organic solvent (e.g., chloroform, toluene)

  • Gold (for source and drain electrodes)

  • Substrate cleaning supplies (acetone, isopropanol, deionized water)

  • Spin coater

  • Thermal evaporator

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.

  • Semiconductor Deposition:

    • Dissolve the benzo[c]cinnoline derivative in a suitable organic solvent to form a dilute solution (e.g., 5-10 mg/mL).

    • Deposit a thin film of the cinnoline derivative onto the prepared substrate using spin coating. The spin speed and time should be optimized to achieve the desired film thickness.

    • Anneal the film at an elevated temperature to improve crystallinity and molecular ordering.

  • Electrode Deposition:

    • Using a shadow mask, thermally evaporate gold onto the organic semiconductor film to define the source and drain electrodes. The channel length and width are determined by the dimensions of the shadow mask.

  • Device Characterization:

    • Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a probe station.

    • Measure the output and transfer characteristics to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.

III. Data Presentation

Due to the lack of experimental data for this compound in materials science, a quantitative data table cannot be provided. For research on a novel cinnoline derivative, a table such as the one below would be appropriate to summarize the performance of an OFET device.

Table 1: Hypothetical Performance Data for a Cinnoline-Based OFET

Device ParameterValue
Channel Length (μm)50
Channel Width (μm)1000
Dielectric Capacitance (nF/cm²)10
Hole Mobility (cm²/Vs)0.1 - 1.0
On/Off Current Ratio> 10⁵
Threshold Voltage (V)-5 to -15

IV. Visualizations

experimental_workflow cluster_synthesis Protocol 1: Cinnoline Synthesis start o-Aminophenyl Precursor diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium cyclization Cyclization (Catalyst, Reflux) diazonium->cyclization crude Crude Cinnoline Product cyclization->crude purification Purification (Chromatography/Recrystallization) crude->purification final_product Pure Cinnoline Derivative purification->final_product

Caption: Workflow for the generalized synthesis of a cinnoline derivative.

logical_relationship cluster_ofet Conceptual OFET Structure cluster_charge_transport Charge Transport Mechanism gate Gate Electrode (Doped Si) dielectric Dielectric Layer (SiO₂) gate->dielectric semiconductor Cinnoline Derivative (Active Layer) dielectric->semiconductor source Source Electrode (Au) semiconductor->source drain Drain Electrode (Au) semiconductor->drain pi_stacking π-π Stacking of Cinnoline Molecules semiconductor->pi_stacking charge_hopping Charge Hopping between Adjacent Molecules pi_stacking->charge_hopping mobility Charge Carrier Mobility charge_hopping->mobility

Caption: Structure of a cinnoline-based OFET and charge transport mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-8-fluorocinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-8-fluorocinnoline. It provides detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to help improve reaction yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the chlorination of 4-hydroxy-8-fluorocinnoline.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The conversion of the hydroxyl group to a chloro group may not be going to completion.

    • Solution: Increase the reaction time or temperature. However, be cautious as excessive heat can lead to decomposition. A solvent-free approach with equimolar phosphorus oxychloride (POCl₃) at 140-160°C in a sealed reactor has been shown to be effective for similar heterocyclic systems and can drive the reaction to completion.[1][2]

    • Solution: Ensure your reagents are pure and dry. Moisture can decompose POCl₃, reducing its effectiveness.

  • Product Loss During Work-up: The product might be lost during the quenching or extraction steps.

    • Solution: Carefully neutralize the reaction mixture by slowly pouring it onto crushed ice and then adding a base (e.g., saturated Na₂CO₃ solution) to bring the pH to 8-9.[1] This should be done in a well-ventilated fume hood due to the vigorous reaction of POCl₃ with water. Ensure complete precipitation of the product before filtration.

  • Side Product Formation: Competing reactions can consume your starting material or product.

    • Solution: The use of an organic base like pyridine can sometimes improve yields by scavenging HCl produced during the reaction.[1] However, in some cases, it may not be necessary. It is worth trying the reaction with and without a base to see the effect on your specific substrate.

Question: I am observing significant amounts of unreacted starting material (4-hydroxy-8-fluorocinnoline) in my crude product. What should I do?

Answer:

This is a clear indication of an incomplete reaction.

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agent. While some modern protocols advocate for equimolar amounts of POCl₃, traditional methods often use it as both the reagent and the solvent.[1] If using it as a solvent, ensure the starting material is fully submerged and mixed.

  • Reaction Temperature and Time: The reaction may require more forcing conditions. Refer to the optimized protocol below, which suggests heating at a higher temperature in a sealed system to ensure the reaction goes to completion.[1][2]

  • Purity of Starting Material: Impurities in the 4-hydroxy-8-fluorocinnoline can interfere with the reaction. Ensure it is of high purity before starting the chlorination.

Question: My final product is difficult to purify and appears to contain several impurities. What are these side products and how can I avoid them?

Answer:

Impurities often arise from the harsh conditions of the chlorination reaction.

  • Potential Side Products: Over-chlorination or decomposition of the cinnoline ring can occur at excessively high temperatures or with prolonged reaction times. The presence of residual phosphorus compounds is also common.

  • Minimizing Side Products:

    • Adhere strictly to the recommended reaction temperature and time.

    • The solvent-free method using equimolar POCl₃ can reduce the formation of by-products associated with using a large excess of the reagent.[1][2]

  • Purification Strategy:

    • After the work-up, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

    • If recrystallization is insufficient, column chromatography on silica gel may be necessary. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and common method is the chlorination of 4-hydroxy-8-fluorocinnoline using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4] This precursor is typically synthesized via cyclization reactions such as the von Richter or Widman-Stoermer synthesis.

Q2: Are there any safety precautions I should take when working with phosphorus oxychloride (POCl₃)?

A2: Yes, POCl₃ is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use.

Q3: Can I use other chlorinating agents besides POCl₃?

A3: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of DMF have been used for similar heterocyclic systems. However, POCl₃ is generally preferred for converting hydroxy-heterocycles to their chloro-derivatives.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, carefully quench it with ice water, and extract with an organic solvent (e.g., ethyl acetate). Spot the organic extract on a TLC plate alongside the starting material to check for its disappearance and the formation of the product spot.

Q5: What is the expected yield for this reaction?

A5: Yields can vary depending on the specific conditions and the scale of the reaction. However, for similar chlorinations of 4-hydroxy-heterocycles, yields can be quite high. For instance, the chlorination of 4-hydroxy-8-tosyloxyquinoline with POCl₃ has been reported to give a 94% yield.[3] Optimized solvent-free methods have also shown excellent yields for a range of substrates.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination with POCl₃ (Solvent-Free Method)

This protocol is an adaptation of a modern, efficient method for the chlorination of hydroxy-heterocycles.[1][2]

Materials:

  • 4-hydroxy-8-fluorocinnoline

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a clean, dry, thick-walled sealed reaction vessel, add 4-hydroxy-8-fluorocinnoline (1 equivalent).

  • Add phosphorus oxychloride (POCl₃) (1 to 1.5 equivalents). Optional: Add pyridine (1 equivalent)..

  • Seal the reactor tightly and heat the mixture to 140-160°C for 2-4 hours with stirring.

  • Allow the reactor to cool to room temperature. Caution: Open the reactor carefully in a fume hood as there may be some internal pressure.

  • Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Neutralize the resulting solution to a pH of 8-9 by the slow addition of a saturated Na₂CO₃ solution.

  • The crude product should precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • If the product precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

  • If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation
MethodChlorinating AgentSolventTemperature (°C)Time (h)Reported Yield (%)Reference
ConventionalPOCl₃ (excess)POCl₃Reflux4-12Variable[5]
Solvent-FreePOCl₃ (1 equiv.)None140-1602High (substrate dependent)[1]
Analogue SynthesisPOCl₃POCl₃RefluxN/A94[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_workup Work-up & Isolation cluster_purify Purification start 1. Add Reagents to Sealed Reactor heat 2. Heat and Stir (140-160°C, 2-4h) start->heat cool 3. Cool to RT heat->cool quench 4. Quench on Ice cool->quench neutralize 5. Neutralize (pH 8-9) quench->neutralize filter 6. Filter or Extract neutralize->filter purify 7. Recrystallize or Column Chromatography filter->purify

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn loss_workup Loss During Work-up? start->loss_workup side_products Side Products? start->side_products increase_time_temp Increase Time/Temp Use Solvent-Free Method incomplete_rxn->increase_time_temp Yes check_reagents Ensure Dry Reagents incomplete_rxn->check_reagents Yes careful_quench Careful Quenching and Neutralization loss_workup->careful_quench Yes optimize_temp Optimize Temp/Time Consider Base side_products->optimize_temp Yes

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of 4-Chloro-8-fluorocinnoline and Related Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Chloro-8-fluorocinnoline and similar halogenated heterocyclic compounds. The methodologies and recommendations are intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify crude this compound?

A1: The initial and most critical step is to assess the purity of your crude material. This is typically done using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC will give you a qualitative idea of the number of components in your mixture and help in developing a suitable solvent system for column chromatography.

Q2: My this compound appears to be degrading on the silica gel TLC plate. What should I do?

A2: Degradation on silica gel suggests that your compound may be sensitive to the acidic nature of standard silica.[1] You can try the following:

  • Use deactivated silica: Prepare a slurry of silica gel with a small amount of a base, such as triethylamine (0.1-1%), in your eluent to neutralize the acidic sites.

  • Switch the stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1]

  • Try reversed-phase chromatography: If your compound is sufficiently polar, reversed-phase chromatography on C18-functionalized silica can be a good alternative.

Q3: I am having trouble finding a suitable solvent system for column chromatography. What do you recommend?

A3: Finding an appropriate solvent system is key to a successful separation.[2][3]

  • Start with TLC: Systematically test different solvent mixtures using TLC. A good starting point for many nitrogen-containing heterocycles is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Aim for an Rf value of 0.2-0.4: For column chromatography, the ideal Rf (retention factor) for your target compound on a TLC plate is typically between 0.2 and 0.4 to ensure good separation from impurities.

  • Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is an excellent purification technique for solid compounds, provided a suitable solvent can be found. The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof).

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Spots on TLC The polarity of the solvent system is too high or too low.Systematically vary the ratio of polar to non-polar solvents. Try different solvent combinations. For very polar compounds, consider adding a small amount of methanol or using a reversed-phase system.
Compound Streaking on TLC Plate The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be overloaded.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. Spot a more dilute solution of your sample on the TLC plate.
No Compound Eluting from the Column The eluent is not polar enough. The compound may have decomposed on the column.Gradually increase the polarity of the eluent. If decomposition is suspected, test the stability of your compound on a small amount of silica gel before running a column.[1] Consider using a different stationary phase.
All Compounds Elute Together at the Solvent Front The eluent is too polar.Start with a less polar solvent system. A common mistake is to use the same solvent system for the column that gives a high Rf on TLC. The polarity should be reduced for the column.
Cracks or Bubbles in the Silica Gel Bed The column was packed improperly. The column ran dry.Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica. Apply gentle air pressure to push the solvent through if the flow is too slow, but avoid excessive pressure which can cause channels.[4]
Recrystallization Issues
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used). The compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution and try cooling again. If crystals still do not form, try a different solvent or a solvent mixture.
Oiling Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound. The compound is impure.Use a lower-boiling point solvent. Try to purify the compound by another method first (e.g., column chromatography) to remove impurities that may be inhibiting crystallization.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before allowing it to cool. This should be done with caution as charcoal can also adsorb the product.
Low Recovery of Purified Product Too much solvent was used. The crystals were filtered before crystallization was complete. The compound has some solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Select a Solvent System: Based on TLC analysis, choose a solvent system that gives an Rf value of 0.2-0.4 for this compound.

  • Pack the Column:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[1]

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to push the solvent through the column.[4]

    • Collect fractions in test tubes.

  • Analyze Fractions:

    • Monitor the fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_prep Initial Analysis & Method Selection cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization Crude_Product Crude this compound TLC_Analysis Purity Check (TLC/LC-MS) Crude_Product->TLC_Analysis Method_Selection Select Purification Method TLC_Analysis->Method_Selection Column_Chromatography Column Chromatography Method_Selection->Column_Chromatography Multiple Components Recrystallization Recrystallization Method_Selection->Recrystallization Mainly One Component Solvent_System Develop Solvent System (TLC) Column_Chromatography->Solvent_System Packing Pack Column Solvent_System->Packing Loading Load Sample Packing->Loading Elution Elute & Collect Fractions Loading->Elution Fraction_Analysis Analyze Fractions (TLC) Elution->Fraction_Analysis Combine_Evaporate_CC Combine Pure Fractions & Evaporate Fraction_Analysis->Combine_Evaporate_CC Pure_Product Pure Product Combine_Evaporate_CC->Pure_Product Solvent_Screen Screen for Suitable Solvent Recrystallization->Solvent_Screen Dissolve Dissolve in Hot Solvent Solvent_Screen->Dissolve Cool Cool to Crystallize Dissolve->Cool Filter_Dry Filter & Dry Crystals Cool->Filter_Dry Filter_Dry->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography cluster_causes Potential Causes cluster_solutions Solutions Start Poor Separation in Column Chromatography Cause1 Inappropriate Solvent System Start->Cause1 Cause2 Compound Degradation on Silica Start->Cause2 Cause3 Improper Column Packing Start->Cause3 Cause4 Sample Overloading Start->Cause4 Sol1 Re-optimize Solvent System using TLC Cause1->Sol1 Sol2 Use Deactivated Silica or Alumina Cause2->Sol2 Sol3 Repack Column Carefully Cause3->Sol3 Sol4 Use a Wider Column or Less Sample Cause4->Sol4

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-8-fluorocinnoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Chloro-8-fluorocinnoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this and related cinnoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the cinnoline core?

A1: The classical methods for synthesizing the cinnoline ring system include the Richter, Widman-Stoermer, and Borsche syntheses.[1][2][3][4] These methods typically involve the cyclization of appropriately substituted phenyl precursors. For instance, the Richter synthesis utilizes the diazotization of an o-aminoarylpropiolic acid, while the Widman-Stoermer synthesis involves the ring-closing of an α-vinyl-aniline.[1][2][3]

Q2: How can I introduce the chloro and fluoro substituents onto the cinnoline ring?

A2: The chloro and fluoro substituents can either be present on the starting materials before the cyclization to form the cinnoline ring, or they can be introduced in later steps. For example, starting with a 3-chloro-4-fluoro aniline derivative is a common strategy.[5][6] Alternatively, halogenation of the pre-formed cinnoline or a cinnolinone precursor can be performed.[7][8]

Q3: What are the key challenges in synthesizing this compound?

A3: Key challenges include poor yields, the formation of side products, and difficulties in purification. The electron-withdrawing nature of both the chlorine and fluorine atoms can deactivate the aromatic ring, making some reactions more difficult.[9][10] Careful control of reaction conditions is crucial to minimize side reactions.

Q4: How do the electron-withdrawing chloro and fluoro groups affect the reaction?

A4: Electron-withdrawing groups can influence the reactivity of the starting materials and the stability of intermediates.[9][10] For instance, in reactions involving electrophilic substitution, the presence of these deactivating groups can necessitate harsher reaction conditions. Conversely, they can facilitate nucleophilic substitution reactions.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction- Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature. - Ensure the purity of starting materials and reagents.[11][12]
Decomposition of starting material or product- Lower the reaction temperature. - Use a milder catalyst or base. - Ensure an inert atmosphere if reagents are air-sensitive.
Incorrect stoichiometry- Carefully check the molar ratios of all reactants.
Formation of Multiple Products Side reactions- Optimize the reaction temperature; side reactions are often favored at higher temperatures. - Change the solvent to one that favors the desired reaction pathway. - Use a more selective catalyst.
Isomer formation- If starting with a substituted aniline, ensure it is the correct isomer. - Purification by column chromatography or recrystallization may be necessary to separate isomers.
Difficulty in Product Purification Product is highly polar or non-polar- Adjust the solvent system for column chromatography. - Consider using a different purification technique, such as preparative HPLC.
Presence of persistent impurities- Identify the impurity by NMR or MS to understand its origin. - An additional washing step during the workup might remove certain impurities.
Inconsistent Results Variability in reagent quality- Use reagents from a reliable source and of the same batch if possible. - Purify reagents if necessary.
Moisture or air sensitivity- Ensure all glassware is thoroughly dried. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]

Experimental Protocols

Below are hypothetical but representative experimental protocols for the key steps in the synthesis of this compound, based on established cinnoline synthesis methodologies.

Protocol 1: Synthesis of 8-Fluoro-4-hydroxycinnoline (via a modified Richter Synthesis)
  • Diazotization: Dissolve 2-amino-3-fluorophenylpropiolic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70°C.

  • Maintain heating until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 8-fluoro-4-hydroxycinnoline.

Protocol 2: Chlorination of 8-Fluoro-4-hydroxycinnoline
  • To a stirred suspension of 8-fluoro-4-hydroxycinnoline (1 equivalent) in phosphorus oxychloride (5-10 equivalents), slowly add phosphorus pentachloride (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours, monitoring by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes hypothetical optimization data for the chlorination step (Protocol 2).

Entry Chlorinating Agent Solvent Temperature (°C) Time (h) Yield (%)
1POCl₃/PCl₅Neat110465
2POCl₃Neat110850
3SOCl₂Toluene80645
4POCl₃/PCl₅Acetonitrile80655

Visualizations

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Amino-3-fluorophenyl- propiolic acid B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5°C C 8-Fluoro-4-hydroxycinnoline B->C Heat (Cyclization) D This compound C->D POCl₃/PCl₅ Reflux

Caption: Proposed synthetic route to this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Optimize_Conditions Increase Time/Temp Check Reagent Purity Incomplete->Optimize_Conditions Check_Workup Review Workup & Purification Complete->Check_Workup Product_Loss Product Loss During Workup/Purification Check_Workup->Product_Loss Decomposition Decomposition Occurred Check_Workup->Decomposition Optimize_Workup Optimize Extraction/ Chromatography Product_Loss->Optimize_Workup Milder_Conditions Use Milder Conditions (Lower Temp, Inert Atm.) Decomposition->Milder_Conditions

Caption: Decision tree for troubleshooting low reaction yields.

References

common impurities in 4-Chloro-8-fluorocinnoline and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on common impurities encountered in 4-Chloro-8-fluorocinnoline and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on typical synthetic routes for cinnoline derivatives, common impurities can be categorized as:

  • Starting Materials: Unreacted precursors from the synthesis, such as substituted anilines or related intermediates.

  • Intermediates: Incompletely cyclized or reacted intermediates.

  • Side Products: Isomers or products from competing side reactions.

  • Degradation Products: Primarily the hydrolysis product, 8-fluoro-4-hydroxycinnoline, formed by the reaction of this compound with water.

  • Reagents: Residual chlorinating agents (e.g., POCl₃, SOCl₂) and their byproducts.

Q2: How can I detect the presence of these impurities?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities.

  • Gas Chromatography (GC): Suitable for detecting volatile organic compounds like residual solvents.

Q3: What is the impact of these impurities on my research?

A3: Impurities can significantly affect experimental outcomes by:

  • Altering the pharmacological activity and toxicity profile of the compound.

  • Interfering with analytical assays.

  • Leading to inconsistent and unreliable experimental results.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: My experimental results are inconsistent across different batches of this compound.

  • Question: Could batch-to-batch variation in purity be the cause?

  • Answer: Yes, this is a common issue. It is crucial to analyze the purity of each new batch to ensure consistency. We recommend running a standardized HPLC analysis on all incoming batches to compare their impurity profiles.

Issue 2: I observe an unexpected peak in my HPLC chromatogram.

  • Question: How can I identify this unknown impurity?

  • Answer: An unexpected peak likely indicates the presence of an impurity. To identify it, you can use LC-MS to determine its molecular weight. This information, combined with knowledge of the synthetic route, can help in postulating a structure. Further characterization by NMR may be necessary for unambiguous identification.

Issue 3: My compound appears to be degrading over time in storage.

  • Question: What is the likely degradation product and how can I prevent it?

  • Answer: The most common degradation pathway is hydrolysis of the chloro group to a hydroxyl group, forming 8-fluoro-4-hydroxycinnoline. To minimize degradation, store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark, and dry place.

Impurity Removal

The following table summarizes common impurities and suggested methods for their removal.

Impurity CategoryCommon ExamplesSuggested Removal Method
Starting Materials Substituted anilinesRecrystallization or Column Chromatography
Intermediates Incompletely cyclized productsColumn Chromatography
Side Products Positional isomersColumn Chromatography
Degradation Products 8-fluoro-4-hydroxycinnolineRecrystallization or Column Chromatography
Reagents Residual POCI₃ or SOCl₂Aqueous workup followed by Recrystallization

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general procedure for the purification of this compound. The choice of solvent is critical and may require some experimentation.

  • Solvent Selection:

    • Test the solubility of a small amount of the impure this compound in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, methanol, acetonitrile, and toluene.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of this compound by Column Chromatography

This method is suitable for removing impurities with different polarities from the desired product.

  • Stationary Phase and Mobile Phase Selection:

    • Use silica gel as the stationary phase.

    • Select a mobile phase (eluent) system based on the polarity of the compound and impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio can be determined by thin-layer chromatography (TLC).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.

  • Sample Loading:

    • Dissolve the impure this compound in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Pass the mobile phase through the column and collect fractions.

    • Monitor the separation of the components by TLC.

  • Fraction Collection and Analysis:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and removing impurities from this compound.

Troubleshooting Workflow for this compound Impurities start Start: Impure this compound Sample analytical_testing Analytical Testing (HPLC, LC-MS, NMR) start->analytical_testing impurity_detected Impurity Detected? analytical_testing->impurity_detected no_impurity No Significant Impurity (Meets Purity Specification) impurity_detected->no_impurity No identify_impurity Identify Impurity (Compare with standards, MS/NMR data) impurity_detected->identify_impurity Yes end End: Pure this compound no_impurity->end select_purification Select Purification Method identify_impurity->select_purification recrystallization Recrystallization select_purification->recrystallization Known solid impurity or degradation product column_chromatography Column Chromatography select_purification->column_chromatography Multiple/unknown impurities or similar polarity post_purification_analysis Post-Purification Analysis (HPLC) recrystallization->post_purification_analysis column_chromatography->post_purification_analysis purity_check Purity Met? post_purification_analysis->purity_check purity_check->end Yes purity_check->select_purification No, re-evaluate method

Caption: Troubleshooting workflow for impurity identification and removal.

Technical Support Center: Troubleshooting Reactions with 4-Chloro-8-fluorocinnoline and Related Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for 4-Chloro-8-fluorocinnoline is limited. This guide is based on the properties and reactivity of the closely related and well-documented compound, 4-Chloro-8-fluoroquinoline, as the principles of troubleshooting reactions involving halogenated nitrogen-containing heteroaromatics are often analogous.

Physicochemical Properties of 4-Chloro-8-fluoroquinoline

For successful reaction planning and execution, a clear understanding of the substrate's properties is crucial. Below is a summary of the key physicochemical data for 4-Chloro-8-fluoroquinoline.

PropertyValue
Molecular Formula C₉H₅ClFN
Molecular Weight 181.59 g/mol [1]
Appearance Solid
CAS Number 63010-72-0
InChI Key NUIMKHDPMIPYFI-UHFFFAOYSA-N[1]
SMILES C1=CC2=C(C=CN=C2C(=C1)F)Cl[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during reactions with 4-Chloro-8-fluoroquinoline and similar halogenated heterocycles.

Question 1: Why is my nucleophilic aromatic substitution (SNAr) reaction with 4-Chloro-8-fluoroquinoline failing or giving low yields?

Answer:

Failure in SNAr reactions with 4-Chloro-8-fluoroquinoline can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Insufficiently Activated Ring: The electron-withdrawing effect of the nitrogen atom in the quinoline ring activates the 4-position for nucleophilic attack. However, the fluorine at the 8-position might not provide sufficient additional activation.

    • Troubleshooting:

      • Increase the reaction temperature in increments of 10-20 °C.

      • Consider using a more polar aprotic solvent like DMSO or NMP to facilitate the formation of the Meisenheimer complex.

      • If possible, use a stronger nucleophile.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Troubleshooting:

      • Screen a range of solvents to find one that provides good solubility for all reactants at the desired temperature.

      • Use a co-solvent system to improve solubility.

  • Inappropriate Base: The choice and amount of base are critical for deprotonating the nucleophile without causing side reactions.

    • Troubleshooting:

      • If using an amine or alcohol nucleophile, ensure the base is strong enough to generate the corresponding anion. For example, use NaH or K₂CO₃.

      • Avoid using bases that can also act as nucleophiles (e.g., NaOH in some cases) if competitive substitution is possible.

  • Degradation of Starting Material: 4-Chloro-8-fluoroquinoline may be unstable under harsh reaction conditions (e.g., very high temperatures or strongly basic conditions).

    • Troubleshooting:

      • Monitor the reaction by TLC or LC-MS to check for the disappearance of starting material and the appearance of decomposition products.

      • If degradation is observed, try running the reaction at a lower temperature for a longer duration.

Question 2: What are the common pitfalls in Suzuki coupling reactions involving 4-Chloro-8-fluoroquinoline?

Answer:

Suzuki coupling is a powerful tool for C-C bond formation, but its success with heteroaromatic chlorides can be challenging.

Potential Causes and Troubleshooting Steps:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the reagents or by the nitrogen atom of the quinoline ring coordinating to the metal center.

    • Troubleshooting:

      • Use high-purity, degassed solvents and reagents.

      • Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).

      • Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).

  • Ineffective Ligand: The choice of ligand is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Troubleshooting:

      • For chloro-heteroarenes, electron-rich and bulky phosphine ligands are often required. Experiment with a variety of ligands.

      • Consider using phosphine-free palladium catalysis in water, which has been shown to be effective for some chloroquinolines.[2]

  • Incorrect Base/Solvent Combination: The base and solvent system must be compatible and effective for the transmetalation step.

    • Troubleshooting:

      • Commonly used bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent-dependent.

      • Aqueous solvent mixtures (e.g., dioxane/water, toluene/water) are often effective.

  • Homo-coupling of Boronic Acid: The boronic acid can undergo homo-coupling, especially at higher temperatures.

    • Troubleshooting:

      • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

      • Add the boronic acid slowly to the reaction mixture.

      • Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess.

Question 3: My Buchwald-Hartwig amination is not proceeding to completion. What should I check?

Answer:

The Buchwald-Hartwig amination is a key method for forming C-N bonds. Incomplete conversion with 4-Chloro-8-fluoroquinoline can be due to several factors.

Potential Causes and Troubleshooting Steps:

  • Inappropriate Catalyst System: The combination of palladium precursor and ligand is critical for the amination of heteroaryl chlorides.

    • Troubleshooting:

      • Similar to Suzuki coupling, screen a variety of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).

      • Use a pre-formed palladium catalyst complex to ensure consistent activity.

  • Weak Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Troubleshooting:

      • Strong bases like NaOt-Bu, K₃PO₄, or LHMDS are often necessary.

      • Ensure the base is fresh and has been stored under inert conditions.

  • Reaction Inhibition: The product aryl amine can sometimes inhibit the catalyst at high concentrations.

    • Troubleshooting:

      • If the reaction stalls, try diluting the reaction mixture with more solvent.

      • Consider a slower addition of the amine to the reaction mixture.

  • Steric Hindrance: If the amine nucleophile is sterically bulky, the reaction may be slow.

    • Troubleshooting:

      • Increase the reaction temperature and/or reaction time.

      • Use a more active catalyst system specifically designed for hindered substrates.

Summary of Common Reaction Conditions and Troubleshooting

Reaction TypeTypical Catalyst/ReagentsTypical SolventsCommon IssuesKey Troubleshooting Steps
SNAr Strong Nucleophile, Base (e.g., K₂CO₃, NaH)DMSO, NMP, DMFLow reactivity, Side reactionsIncrease temperature, Use stronger nucleophile, Screen solvents
Suzuki Coupling Pd(OAc)₂, Pd₂(dba)₃, Phosphine Ligand, Boronic Acid, Base (e.g., K₂CO₃, Cs₂CO₃)Toluene/H₂O, Dioxane/H₂OCatalyst deactivation, Low yieldScreen ligands, Increase catalyst loading, Use high-purity reagents
Buchwald-Hartwig Amination Pd Precursor, Phosphine Ligand, Amine, Strong Base (e.g., NaOt-Bu)Toluene, DioxaneIncomplete conversion, Catalyst inhibitionScreen ligands, Use a stronger base, Check for product inhibition

Detailed Experimental Protocol: Suzuki Coupling

This protocol provides a general starting point for a Suzuki coupling reaction with 4-Chloro-8-fluoroquinoline. Optimization will likely be necessary for different arylboronic acids.

Reaction: 4-Chloro-8-fluoroquinoline with Phenylboronic Acid

Reagents:

  • 4-Chloro-8-fluoroquinoline (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (2.0 eq)

  • Toluene/Water (4:1 mixture, degassed)

Procedure:

  • To a dry reaction vessel, add 4-Chloro-8-fluoroquinoline, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • In a separate flask, dissolve Pd(OAc)₂ and SPhos in the degassed toluene/water mixture.

  • Add the catalyst solution to the reaction vessel containing the solids.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Workflows and Troubleshooting

Experimental Workflow for a Cross-Coupling Reaction

G reagents Weigh Reagents: - 4-Chloro-8-fluoroquinoline - Boronic Acid/Amine - Base setup Reaction Setup: - Add solids to flask - Evacuate & backfill with Argon reagents->setup catalyst Prepare Catalyst System: - Pd Precursor - Ligand solvent Add Degassed Solvent catalyst->solvent setup->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction If incomplete workup Aqueous Workup monitoring->workup If complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis G start Reaction Failed (Low or No Conversion) check_sm Is Starting Material Consumed? start->check_sm sm_present Starting Material Remains check_sm->sm_present No sm_gone Starting Material Consumed, No Product check_sm->sm_gone Yes check_conditions Review Reaction Conditions sm_present->check_conditions decomposition Decomposition Occurred sm_gone->decomposition temp Increase Temperature check_conditions->temp Temp? time Increase Reaction Time check_conditions->time Time? catalyst Change Catalyst/Ligand check_conditions->catalyst Catalyst? base Change Base/Solvent check_conditions->base Base/Solvent? lower_temp Lower Temperature decomposition->lower_temp protect Consider Protecting Groups decomposition->protect

References

Technical Support Center: Synthesis of 4-Chloro-8-fluorocinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-8-fluorocinnoline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and plausible laboratory-scale route involves a two-step process:

  • Step 1: Synthesis of 8-fluoro-4-hydroxycinnoline via a cyclization reaction of a suitable precursor like 2-amino-3-fluorobenzaldehyde with a reagent such as hydrazine. This is a variation of the Richter cinnoline synthesis.

  • Step 2: Chlorination of 8-fluoro-4-hydroxycinnoline to the final product, this compound, using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: What are the main challenges when scaling up the synthesis of this compound?

Scaling up this synthesis presents several challenges:

  • Exothermic Reactions: Both the cyclization and chlorination steps can be exothermic. Careful temperature control is crucial to prevent runaway reactions and the formation of impurities.

  • Reagent Handling: Phosphorus oxychloride (POCl₃) is a hazardous and moisture-sensitive reagent that requires specialized handling procedures at a larger scale.

  • Purification: The purification of the final product and intermediates can be more challenging at scale. Recrystallization, which may be suitable for lab-scale, might not be efficient for large quantities. Chromatographic purification is often not feasible for bulk production.

  • Byproduct Formation: At larger scales, even minor side reactions can lead to significant amounts of impurities, complicating purification and reducing the overall yield.

Q3: Are there alternative methods to the POCl₃ chlorination?

Yes, other chlorinating agents can be used, such as a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). The choice of reagent can influence the reaction conditions and the impurity profile.

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a common method for monitoring the reaction progress at the lab scale. For larger-scale synthesis, High-Performance Liquid Chromatography (HPLC) is a more quantitative and robust method for tracking the consumption of starting materials and the formation of the product.

Troubleshooting Guides

Step 1: Synthesis of 8-fluoro-4-hydroxycinnoline
Issue Potential Cause Troubleshooting Steps
Low or no product yield 1. Incomplete cyclization. 2. Degradation of starting material or product. 3. Incorrect reaction temperature.1. Ensure the reaction is heated for a sufficient amount of time. Monitor by TLC or HPLC. 2. Check the purity of the starting materials. Ensure the reaction is performed under an inert atmosphere if sensitive to air. 3. Optimize the reaction temperature. A higher temperature may be required to drive the cyclization to completion.
Formation of multiple products (observed by TLC/HPLC) 1. Side reactions due to incorrect temperature. 2. Presence of impurities in the starting materials.1. Maintain a stable and accurate reaction temperature. 2. Purify the starting materials before use.
Difficulty in isolating the product 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup.1. After the reaction, try to precipitate the product by adding a non-polar solvent or by concentrating the reaction mixture. 2. Break the emulsion by adding a saturated brine solution or by filtration through a pad of celite.
Step 2: Chlorination of 8-fluoro-4-hydroxycinnoline
Issue Potential Cause Troubleshooting Steps
Incomplete chlorination 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short. 3. Low reaction temperature. 4. Moisture in the reaction.1. Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of POCl₃). 2. Extend the reaction time and monitor by TLC or HPLC. 3. Ensure the reaction is heated to the optimal temperature (typically reflux for POCl₃). 4. Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. POCl₃ reacts violently with water.
Dark-colored reaction mixture or product 1. Decomposition of starting material or product at high temperatures. 2. Presence of impurities.1. Reduce the reaction temperature if possible, or shorten the reaction time. 2. Purify the starting 8-fluoro-4-hydroxycinnoline before the chlorination step. The crude product can be purified by treatment with activated carbon.
Product hydrolysis back to the hydroxy compound during workup 1. The 4-chloro group is susceptible to hydrolysis. 2. Prolonged contact with water or basic conditions during workup.1. Perform the workup quickly and at a low temperature. 2. Use a mild base (e.g., sodium bicarbonate solution) for neutralization and avoid strong bases. Extract the product into an organic solvent as soon as possible.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound (Lab Scale)

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
12-amino-3-fluorobenzaldehyde, HydrazineEthanol80475-85
28-fluoro-4-hydroxycinnoline, POCl₃Toluene110380-90

Experimental Protocols

Step 1: Synthesis of 8-fluoro-4-hydroxycinnoline
  • To a solution of 2-amino-3-fluorobenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction by TLC.

  • After 4 hours, or upon completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 8-fluoro-4-hydroxycinnoline.

Step 2: Chlorination of 8-fluoro-4-hydroxycinnoline
  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 8-fluoro-4-hydroxycinnoline (1.0 eq) in toluene.

  • Carefully add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction by TLC.

  • After 3 hours, or upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Visualizations

Validation & Comparative

Comparative Analysis of 4-Chloro-8-fluorocinnoline and its Analogs: A Predictive Overview

Author: BenchChem Technical Support Team. Date: November 2025

Cinnoline, a bicyclic aromatic heterocycle, serves as a scaffold for compounds with a wide array of biological activities. The nature, position, and number of substituents on the cinnoline ring system critically influence the pharmacological profile of the resulting derivatives. This guide explores the anticipated biological impact of the specific chloro and fluoro substitutions at the 4 and 8 positions, respectively, and compares this to other potential analogs.

Predicted Biological Activity Profile

Halogen substituents, such as chlorine and fluorine, are known to significantly modulate the biological properties of heterocyclic compounds. In the context of the cinnoline scaffold, the introduction of a chlorine atom, an electron-withdrawing group, has been associated with enhanced antibacterial and anti-inflammatory activities in some derivatives. Similarly, fluorine substitution can increase metabolic stability and membrane permeability, often leading to improved potency and pharmacokinetic profiles.

Based on these general principles, 4-Chloro-8-fluorocinnoline is predicted to exhibit potential as an antimicrobial or anti-inflammatory agent. The combination of a chloro group at the 4-position and a fluoro group at the 8-position could synergistically enhance its biological efficacy.

Conceptual Comparison of Analogs

To illustrate the potential structure-activity relationships, the following table provides a conceptual comparison of this compound with hypothetical analogs. This comparison is based on general medicinal chemistry knowledge and is not derived from direct experimental data for these specific compounds.

Compound/AnalogPredicted Primary ActivityPredicted PotencyRationale for Predicted Activity
This compound Antimicrobial, Anti-inflammatoryModerate to HighThe 4-chloro substitution is often associated with antimicrobial activity. The 8-fluoro group may enhance metabolic stability and cell permeability, potentially increasing overall potency.
4-Anilino-8-fluorocinnoline Anticancer, Kinase InhibitionModerateThe 4-amino or 4-anilino substitution on the cinnoline ring has been explored for anticancer activity, often targeting specific kinases. The 8-fluoro group could contribute to better pharmacokinetic properties.
4-Hydroxy-8-fluorocinnoline Anticonvulsant, CNS ActivityLow to ModerateHydroxylated cinnoline derivatives have been investigated for their effects on the central nervous system. The biological activity would be significantly different from the chloro-substituted analog due to the change from an electron-withdrawing group to a group capable of hydrogen bonding.
4-Methoxy-8-chlorocinnoline Anti-inflammatory, AnalgesicModerateMethoxy groups can influence the electronic properties and metabolic profile of a molecule. The combination with an 8-chloro substituent might lead to anti-inflammatory or analgesic properties, although the potency would be highly dependent on the specific biological target.
Cinnoline-4-carboxamide AntimicrobialModerateThe carboxamide group at the 4-position has been shown to be a key pharmacophore for antibacterial activity in some cinnoline derivatives.

General Experimental Protocols

While specific protocols for testing this compound are not available, the following are detailed methodologies for common assays used to evaluate the biological activities predicted for this class of compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Incubation: An equal volume of the bacterial inoculum is added to each well containing the diluted compound. The plate is incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: A positive control (broth with bacteria and no compound) and a negative control (broth only) are included. A known antibiotic is used as a reference standard.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: The plate is incubated for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader.

  • Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control. The IC50 value (the concentration of compound that inhibits 50% of nitric oxide production) is determined.

Visualizing Potential Mechanisms

The following diagrams illustrate a hypothetical workflow for screening cinnoline analogs and a potential signaling pathway that could be modulated by a biologically active cinnoline derivative.

G cluster_0 Screening Workflow for Cinnoline Analogs A Synthesis of Cinnoline Analogs B Primary Screening (e.g., Antimicrobial Assay) A->B C Hit Identification B->C D Secondary Screening (e.g., Anti-inflammatory Assay) C->D E Lead Compound Selection D->E F In Vivo Studies E->F

Caption: A conceptual workflow for the discovery of biologically active cinnoline derivatives.

G cluster_1 Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide iNOS->NO Cinnoline This compound Cinnoline->NFkB Inhibition

Caption: A potential mechanism of anti-inflammatory action for a cinnoline derivative.

spectroscopic analysis of 4-Chloro-8-fluorocinnoline vs. similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Analysis of Cinnoline Derivatives: A Comparative Guide

A comprehensive spectroscopic comparison of 4-Chloro-8-fluorocinnoline with similar compounds is currently not feasible due to the absence of publicly available experimental data for this compound. Extensive searches of scientific databases and literature have not yielded any spectroscopic information (NMR, IR, UV-Vis, or Mass Spectrometry) for this specific compound.

As an alternative, this guide provides a comparative spectroscopic analysis of the parent compound, Cinnoline , and the closely related 4-Chloroquinoline . While 4-chlorocinnoline would be a more direct comparison, detailed modern spectroscopic data for it is also scarce. 4-Chloroquinoline, however, is well-characterized and serves as a valuable analogue to understand the spectroscopic effects of a chloro-substituent on a similar nitrogen-containing heterocyclic scaffold.

This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectroscopic properties of these core structures.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for Cinnoline and 4-Chloroquinoline.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-3H-4H-5H-6H-7H-8Solvent
Cinnoline[1]9.25 (d)7.75 (d)7.95 (d)7.70 (t)7.80 (t)8.35 (d)CDCl₃
4-Chloroquinoline[2][3]8.80 (d)-8.25 (d)7.75 (t)7.60 (t)8.10 (d)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-3C-4C-4aC-5C-6C-7C-8C-8aSolvent
Cinnoline Hydrochloride[4]146.2122.8146.8132.5132.0129.5130.5126.5DMSO-d₆
4-Chloroquinoline[2]152.2144.5125.0129.5129.0125.8122.2149.8CDCl₃

Table 3: UV-Vis Spectroscopic Data (λmax in nm)

CompoundBand IBand IIBand IIISolvent
Cinnoline[5][6]~220~275~320Ethanol
4-Chloroquinoline[7]~225~280~315-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
Cinnoline[8]130103, 76
4-Chloroquinoline[2][9]163/165 (Cl isotope pattern)128, 101, 75

Experimental Protocols

The data presented in this guide are compiled from various sources. The following are general experimental protocols representative of the techniques used for the spectroscopic analysis of such heterocyclic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal.

2. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) is prepared in a UV-transparent solvent (e.g., ethanol, methanol, hexane).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) for each electronic transition is recorded.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for these types of compounds.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a novel synthesized compound using various spectroscopic techniques.

G General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight and Formula purification->ms Sample nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Carbon-Hydrogen Framework purification->nmr Sample ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir Sample uv UV-Vis Spectroscopy Investigate Electronic Transitions and Conjugation purification->uv Sample interpretation Combined Data Analysis ms->interpretation nmr->interpretation ir->interpretation uv->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for compound characterization.

References

A Comparative Analysis of the Fluorescent Properties of Cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle, has garnered significant interest in medicinal chemistry and materials science. While its derivatives are primarily explored for their pharmacological activities, a growing body of research is shedding light on their intriguing fluorescent properties. This guide provides a comparative study of the fluorescent characteristics of select cinnoline derivatives, supported by experimental data, to aid researchers in the development of novel fluorescent probes and materials.

Quantitative Analysis of Fluorescent Properties

The photophysical properties of a novel cinnoline/naphthalimide fused hybrid fluorophore, designated as "CinNapht 5a," have been characterized in various solvents. The data reveals a significant solvatochromic effect, indicating the potential of this class of compounds in developing environment-sensitive fluorescent probes. A summary of the key fluorescent properties of CinNapht 5a is presented below.

SolventAbsorption λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Emission λmax (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ) (ns)
Dichloromethane (DCM)50113,00059129700.332.5
Dioxane47813,00055429100.282.5
Dimethyl Sulfoxide (DMSO)49915,00059933300.271.7
Methanol (MeOH)48014,00060642500.041.5

Table 1: Photophysical properties of CinNapht 5a in different solvents. Data sourced from[1]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and characterization of the fluorescent properties of the cinnoline derivatives discussed.

Synthesis of CinNapht 5a[1]

The synthesis of the fused ring cinnoline/naphthalimide hybrid, CinNapht 5a, involves a multi-step process:

  • Synthesis of 4-Amino-1,8-naphthalic anhydride: This intermediate is prepared from the commercial 4-bromo analog through a two-step process involving an aromatic nucleophilic substitution with sodium azide, followed by reduction under Staudinger conditions.

  • Bromination: The 4-Amino-1,8-naphthalic anhydride is brominated in the ortho position using N-bromosuccinimide (NBS) in hexafluoroisopropanol (HFIP) to yield the brominated intermediate.

  • Imide Formation: The naphthalimide is formed by reacting the brominated intermediate with n-butylamine.

  • Azo Coupling: An azo coupling reaction of the naphthalimide intermediate is carried out with NOBF4 as the diazotization reagent in acetonitrile to yield the final CinNapht 5a compound.

Photophysical Measurements[1]
  • Absorption and Emission Spectra: Absorption, excitation, and emission spectra were recorded on a spectrophotometer.

  • Molar Extinction Coefficient (ε): Determined using the Beer-Lambert law.

  • Fluorescence Quantum Yields (ΦF): Relative quantum yields were determined using [Ru(bpy)₃]Cl₂ in air-saturated H₂O as a standard (ΦF = 0.04).

  • Fluorescence Lifetimes (τ): Measured using time-correlated single-photon counting (TCSPC). The decay curves were fitted to a biexponential function, and the average lifetime is reported.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of fluorescent cinnoline derivatives.

experimental_workflow Experimental Workflow for Cinnoline Derivative Analysis cluster_synthesis Synthesis cluster_characterization Characterization cluster_photophysical Photophysical Analysis cluster_application Application start Starting Materials step1 Intermediate Synthesis start->step1 step2 Final Derivative Synthesis step1->step2 purification Purification (e.g., Chromatography) step2->purification structural Structural Analysis (NMR, MS) purification->structural photophysical Photophysical Measurements purification->photophysical absorption UV-Vis Absorption photophysical->absorption emission Fluorescence Emission photophysical->emission quantum_yield Quantum Yield Determination photophysical->quantum_yield lifetime Fluorescence Lifetime Measurement photophysical->lifetime bioimaging Cell Imaging Studies emission->bioimaging

Caption: A generalized workflow for the synthesis and photophysical characterization of fluorescent cinnoline derivatives.

Logical Relationship of Key Properties

The interplay between the molecular structure of a cinnoline derivative and its resulting fluorescent properties is crucial for designing effective fluorophores. The following diagram illustrates these key relationships.

properties_relationship Structure-Property Relationships in Cinnoline Fluorophores structure Molecular Structure (Substituents, Conjugation) ict Intramolecular Charge Transfer (ICT) structure->ict quantum_yield Fluorescence Quantum Yield structure->quantum_yield stokes_shift Stokes Shift structure->stokes_shift solvatochromism Solvatochromism ict->solvatochromism application Application Potential (e.g., Bioimaging, Sensing) solvatochromism->application quantum_yield->application stokes_shift->application

Caption: The relationship between molecular structure and key fluorescent properties of cinnoline derivatives.

Concluding Remarks

The study of cinnoline derivatives as fluorophores is an emerging field with significant potential. The "CinNapht" series, in particular, demonstrates promising characteristics, such as a large Stokes shift and high quantum yield, making them suitable candidates for bio-imaging applications.[1] Further research into the synthesis and functionalization of the cinnoline scaffold is warranted to develop a broader palette of fluorescent probes with tailored properties for specific applications in research and drug development. While some synthetic routes for other cinnoline derivatives have been reported to yield fluorescent compounds, detailed quantitative photophysical data remains limited in the public domain.[2] The detailed experimental protocols and structure-property relationships outlined in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating class of molecules.

References

No Patent Literature Found for 4-Chloro-8-fluorocinnoline Applications

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of patent databases and scientific literature, no specific information is publicly available for the applications, experimental data, or synthesis of 4-Chloro-8-fluorocinnoline.

Extensive queries for patent literature and scientific articles pertaining to "this compound" and broader terms such as "fluorocinnoline derivatives" and "chlorocinnoline derivatives" did not yield any relevant results for this specific chemical entity. The search results consistently pointed to related but distinct compounds, including various chloroquinolines and other cinnoline derivatives.

This lack of information indicates that this compound may be a novel compound with limited or no current research and development disclosed in the public domain. Consequently, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations related to its applications as requested.

Researchers, scientists, and drug development professionals interested in this particular molecule may need to conduct foundational research to establish its synthesis, properties, and potential applications. As of now, there is no established body of work to compare it against other alternatives.

Safety Operating Guide

Proper Disposal of 4-Chloro-8-fluorocinnoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 4-Chloro-8-fluorocinnoline, a halogenated heterocyclic compound. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and environmental protection. The following procedures are based on established best practices for the disposal of hazardous chemical waste in the absence of a specific Safety Data Sheet (SDS) for this compound, drawing parallels from the known hazards of structurally similar chemicals.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to assume the compound is hazardous. Based on data for the analogous compound, 4-chloro-8-fluoroquinoline, this substance should be treated as a skin irritant, a serious eye irritant, and a respiratory irritant.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (Nitrile rubber, Neoprene). Inspect for tears or holes before and after use.
Eye Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.
Skin and Body A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. If airborne dust or aerosols are generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Classification: this compound is a halogenated organic compound. It must be segregated from non-halogenated organic waste to facilitate proper disposal and recycling of solvents, and to avoid potentially violent reactions.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must also be treated as hazardous waste.

2. Waste Container Selection and Labeling:

  • Primary Container: Use a dedicated, leak-proof container with a secure screw-top cap that is compatible with the chemical. Glass or polyethylene containers are generally suitable. Avoid using food containers.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all components and their approximate percentages if it is a mixed waste stream. The date of initial waste accumulation must also be clearly visible.

3. Storage in a Satellite Accumulation Area (SAA):

  • Location: Store the waste container in a designated SAA, which is a secure area at or near the point of generation. This could be a designated section of a lab bench or within a chemical fume hood.

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container, such as a plastic tub, to contain any potential leaks or spills.

  • Segregation: Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is nearly full or has been in storage for a predetermined time limit set by your institution, contact your EHS office to schedule a pickup. Do not move the hazardous waste from the SAA yourself.

  • Documentation: Complete any necessary waste disposal forms required by your institution, providing accurate information about the waste stream.

Quantitative Data and Hazard Information

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation
(Single Exposure, Respiratory Tract Irritation)

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Personal protective equipment for handling 4-Chloro-8-fluorocinnoline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Chloro-8-fluorocinnoline

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety data for the closely related isomer, 4-Chloro-8-fluoroquinoline, and general best practices for handling halogenated organic compounds. Cinnoline and quinoline are structural isomers, and while their hazard profiles are often similar, they can differ. Therefore, this information should be used as a preliminary guide. A comprehensive, site-specific risk assessment by a qualified safety professional is mandatory before handling this compound.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Summary and Personal Protective Equipment (PPE)

Based on data for the isomer 4-Chloro-8-fluoroquinoline, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.To protect against serious eye irritation and potential splashes.[1]
Skin Protection - Gloves: Nitrile or neoprene gloves are recommended for incidental contact. For prolonged or direct contact, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide.[3][4] Double gloving may be appropriate. - Lab Coat: A flame-resistant lab coat should be worn at all times.[5] - Clothing: Wear long pants and closed-toe shoes.To prevent skin irritation from direct contact.[1] Halogenated organic compounds can be absorbed through the skin.
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing.To prevent respiratory tract irritation.[1]
Safe Handling and Operational Plan

Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[6]

Procedural Steps for Handling:

  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Clearly label all containers with the chemical name and hazard information.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling, even if gloves were worn.[7]

  • Decontamination: Clean the work area and any contaminated equipment with an appropriate solvent and then wash with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container for halogenated organic waste. Do not mix with non-halogenated waste to avoid increased disposal costs.[8]

  • Contaminated Materials: Dispose of all contaminated PPE (gloves, etc.) and disposable labware in a designated solid hazardous waste container.

Disposal Procedure:

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Arrange for pickup of hazardous waste by a certified disposal company.

Emergency Procedures
Exposure Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Spill Evacuate the area. For small spills within a fume hood, use an absorbent material to clean up the spill and place it in a sealed container for disposal. For larger spills, or any spill outside of a fume hood, contact your institution's environmental health and safety department immediately.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Labeled Containers prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling of this compound.

G cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal waste1 Solid Waste (Chemical & Contaminated PPE) waste2 Liquid Waste (Halogenated Solvents) store1 Seal & Label Waste Containers waste1->store1 waste2->store1 store2 Store in Designated Satellite Accumulation Area store1->store2 dispose1 Arrange for Professional Disposal store2->dispose1 dispose2 Maintain Disposal Records dispose1->dispose2

Caption: Procedural flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.